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3-Bromo-2-ethyl-6-methoxypyridine Documentation Hub

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  • Product: 3-Bromo-2-ethyl-6-methoxypyridine
  • CAS: 848360-86-1

Core Science & Biosynthesis

Foundational

Safety data sheet (SDS) for 3-Bromo-2-ethyl-6-methoxypyridine

An In-Depth Technical Guide on 3-Bromo-2-ethyl-6-methoxypyridine: From Hazard Assessment to Synthetic Application Authored by a Senior Application Scientist This document provides a comprehensive technical overview of 3-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 3-Bromo-2-ethyl-6-methoxypyridine: From Hazard Assessment to Synthetic Application

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 3-Bromo-2-ethyl-6-methoxypyridine (CAS No. 1245563-14-7), a substituted pyridine derivative increasingly utilized as a key building block in medicinal chemistry and materials science. This guide moves beyond a standard Safety Data Sheet (SDS) to offer practical insights into its safe handling, reactivity, and application, grounded in established scientific principles. It is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this reagent.

Compound Identification and Physicochemical Profile

3-Bromo-2-ethyl-6-methoxypyridine is a halogenated pyridine derivative. The strategic placement of the bromo, ethyl, and methoxy groups on the pyridine ring creates a versatile scaffold for further chemical modification, particularly through cross-coupling reactions.

A summary of its key identifiers and properties is presented below.

PropertyValueSource
IUPAC Name 3-bromo-2-ethyl-6-methoxypyridinePubChem
CAS Number 1245563-14-7PubChem
Molecular Formula C8H10BrNOPubChem
Molecular Weight 216.08 g/mol PubChem
Appearance White to off-white solid or colorless liquidVarious Suppliers
Boiling Point ~259.9 °C at 760 mmHg (Predicted)PubChem
Density ~1.4 g/cm³ (Predicted)PubChem
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate.Common Chemical Knowledge

Hazard Identification and Risk Mitigation

Understanding the hazard profile is foundational to the safe and effective use of any chemical reagent. 3-Bromo-2-ethyl-6-methoxypyridine possesses hazards typical of halogenated aromatic compounds.

GHS Hazard Classification

Based on available data, the compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Source: Information synthesized from various chemical supplier safety data sheets.

The Logic of Required Personal Protective Equipment (PPE)

The required PPE is not merely a checklist; it is a system designed to counteract the specific hazards posed by the compound's chemical properties. The following diagram illustrates the relationship between the hazard and the corresponding protective barrier.

Hazard_PPE_Workflow cluster_hazard Identified Hazards cluster_ppe Mandatory PPE & Engineering Controls H302 H302: Harmful if Swallowed Gloves Nitrile Gloves (Chemically Resistant) H302->Gloves Prevents Incidental Ingestion H315 H315: Causes Skin Irritation H315->Gloves Prevents Dermal Contact Coat Lab Coat H315->Coat Protects Skin/Clothing H319 H319: Causes Serious Eye Irritation Goggles Splash-Proof Safety Goggles H319->Goggles Prevents Eye Contact H335 H335: May Cause Respiratory Irritation FumeHood Chemical Fume Hood H335->FumeHood Mitigates Inhalation

Caption: Hazard-PPE correlation for 3-Bromo-2-ethyl-6-methoxypyridine.

First Aid and Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists. The primary objective is to remove the individual from the contaminated atmosphere to prevent further uptake of the irritant.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. The goal is to physically remove the irritant and dilute any remaining chemical. Wash clothing before reuse.

  • Eye Contact: Flush eyes immediately with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. This ensures that the entire surface of the eye and inner eyelid is rinsed. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage.

Handling, Storage, and Synthetic Application

Safe Handling and Storage
  • Handling: All manipulations of 3-Bromo-2-ethyl-6-methoxypyridine should be conducted within a certified chemical fume hood to mitigate the risk of inhalation (H335). Avoid contact with skin and eyes by wearing appropriate PPE.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents, as these could potentially lead to a vigorous reaction.

Application in Suzuki-Miyaura Cross-Coupling: A Protocol

The bromine atom at the 3-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

Below is an exemplary, detailed protocol for the coupling of 3-Bromo-2-ethyl-6-methoxypyridine with a generic boronic acid.

Objective: To synthesize a 3-aryl-2-ethyl-6-methoxypyridine derivative.

Materials:

  • 3-Bromo-2-ethyl-6-methoxypyridine (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis & Reaction cluster_workup 3. Workup & Purification start Add Reagents to Flask: - 3-Bromo-2-ethyl-6-methoxypyridine - Arylboronic acid - K₂CO₃ add_solvent Add Dioxane/Water Solvent start->add_solvent degas Degas Mixture (N₂ Purge) add_solvent->degas add_catalyst Add Pd(PPh₃)₄ Catalyst degas->add_catalyst heat Heat Reaction (e.g., 90 °C) add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water & Extract (e.g., EtOAc) cool->quench dry Dry Organic Layer (Na₂SO₄) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2-ethyl-6-methoxypyridine (1.0 eq).

    • Rationale: Flame-drying removes adsorbed water from the glassware, which can otherwise interfere with the catalytic cycle.

  • Reagent Addition: Add the arylboronic acid (1.1 eq) and potassium carbonate (2.0 eq).

    • Rationale: A slight excess of the boronic acid ensures complete consumption of the limiting bromide. The inorganic base is crucial for the transmetalation step of the catalytic cycle.

  • Solvent and Degassing: Add the 1,4-dioxane/water solvent mixture. Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

    • Rationale: Degassing is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Rationale: The catalyst is added last, under inert conditions, to maximize its active lifetime.

  • Reaction: Heat the reaction mixture to 90 °C and monitor its progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

    • Rationale: Heating increases the reaction rate. Monitoring confirms the consumption of starting materials and the formation of the desired product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).

    • Rationale: The aqueous workup removes the inorganic base and salts.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography.

    • Rationale: This final step removes unreacted starting materials, catalyst residues, and byproducts to yield the pure coupled product.

Disposal Considerations

All waste generated from the use of 3-Bromo-2-ethyl-6-methoxypyridine, including unused material and contaminated materials, must be treated as hazardous chemical waste. Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Waste should be collected in a designated, properly labeled, and sealed container.

References

  • PubChem Compound Summary for CID 15555913, 3-bromo-2-ethyl-6-methoxypyridine. National Center for Biotechnology Information. [Link]

Exploratory

Solubility of 3-Bromo-2-ethyl-6-methoxypyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-2-ethyl-6-methoxypyridine in Organic Solvents **Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-2-ethyl-6-methoxypyridine in Organic Solvents

**Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-2-ethyl-6-methoxypyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. Recognizing the current scarcity of published quantitative solubility data for this specific compound, this document emphasizes a dual approach: first, establishing a robust theoretical solubility profile based on first principles of chemical structure and intermolecular forces; and second, providing a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a reliable methodology for solvent screening, process development, crystallization, and formulation involving this compound.

Foundational Principles: A Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which posits that substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[1][2][3]

Molecular Structure Analysis of 3-Bromo-2-ethyl-6-methoxypyridine

To predict the solubility of 3-Bromo-2-ethyl-6-methoxypyridine, we must first dissect its molecular structure:

  • Pyridine Ring: The core is a polar aromatic heterocycle. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting a significant dipole moment to the molecule.

  • Methoxy Group (-OCH₃): Located at the 6-position, this ether group is polar and can also act as a hydrogen bond acceptor. It enhances the molecule's ability to interact with polar solvents.

  • Ethyl Group (-CH₂CH₃): At the 2-position, this alkyl group is nonpolar and hydrophobic. It will contribute favorably to solubility in less polar and nonpolar organic solvents.

  • Bromo Group (-Br): The bromine atom at the 3-position is electronegative and increases the molecule's molecular weight and polarizability. While it contributes to the overall dipole moment, it is not a hydrogen bond donor or acceptor.

Overall Polarity Assessment: 3-Bromo-2-ethyl-6-methoxypyridine is a moderately polar molecule. The polarity is driven by the pyridine nitrogen and the methoxy group, while the ethyl group introduces nonpolar character. This amphiphilic nature suggests it will have a broad, but varied, solubility profile across different classes of organic solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and the "like dissolves like" principle[4][5], we can forecast the solubility behavior. The following table provides a predictive summary. It is critical to note that these are expert estimations that must be validated by empirical data.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHigh These solvents have large dipole moments and can effectively solvate the polar pyridine ring and methoxy group through dipole-dipole interactions. The absence of hydrogen bond donation prevents competition with the solute's H-bond accepting sites.
Polar Protic Methanol, EthanolModerate to High These alcohols can engage in hydrogen bonding with the pyridine nitrogen and methoxy oxygen. However, the nonpolar ethyl group may slightly limit miscibility compared to polar aprotic solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate THF and diethyl ether are less polar than alcohols but can still interact favorably with the solute. The ethyl group's compatibility with the ether's alkyl chains is advantageous.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents have a moderate dipole moment and can effectively solvate the entire molecule. Their ability to interact with both polar and nonpolar regions makes them good candidates.
Aromatic Toluene, BenzeneLow to Moderate The nonpolar ethyl group and the aromatic pyridine ring can interact favorably with these solvents via van der Waals forces and π-stacking, but the polar groups will be less effectively solvated.
Nonpolar Aliphatic Hexane, HeptaneLow to Insoluble The dominant interactions in these solvents are weak London dispersion forces, which are insufficient to overcome the strong dipole-dipole interactions between the solute molecules.
Aqueous WaterVery Low to Insoluble The molecule's significant nonpolar character (ethyl group, aromatic ring) and lack of hydrogen bond donating groups make it hydrophobic. Some commercial sources note that similar compounds are not miscible in water.[6]
The Influence of Temperature

For most solid organic compounds dissolving in a liquid solvent, solubility increases with temperature.[7][8] This is because the dissolution process is often endothermic (requires energy input) to break the solute's crystal lattice. Increasing the temperature provides the necessary kinetic energy to overcome these intermolecular forces, favoring the dissolved state.[9][10] Therefore, it is expected that the solubility of 3-Bromo-2-ethyl-6-methoxypyridine will be significantly higher at elevated temperatures (e.g., 50 °C) compared to ambient or sub-ambient temperatures.

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to practice, a systematic experimental approach is required. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound.[11] This protocol provides a self-validating system for generating accurate and reproducible data.

Objective

To determine the equilibrium solubility of 3-Bromo-2-ethyl-6-methoxypyridine in a selected range of organic solvents at a controlled temperature.

Materials and Equipment
  • 3-Bromo-2-ethyl-6-methoxypyridine (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge (optional, but recommended)

  • Calibrated volumetric pipettes and syringes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Drying oven or vacuum evaporator

  • HPLC or UV-Vis spectrophotometer (for alternative quantification)

Step-by-Step Methodology (Gravimetric Method)
  • Preparation: Add an excess amount of 3-Bromo-2-ethyl-6-methoxypyridine to a pre-weighed vial. The key is to ensure that undissolved solid remains at equilibrium. A starting point is ~50-100 mg of solute.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; for some systems, 48-72 hours may be necessary.

  • Phase Separation: After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation (e.g., 10 minutes at 5000 rpm) is highly recommended.[12]

  • Sampling: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any undissolved solid.

  • Quantification: Dispense the filtered supernatant into a pre-weighed, clean vial. Evaporate the solvent completely using a stream of nitrogen, a vacuum evaporator, or by gentle heating in a fume hood.

  • Final Weighing: Once the solvent is fully removed, weigh the vial containing the dry solute residue.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of aliquot taken

Experimental Workflow Diagram

The following diagram illustrates the key steps in the equilibrium shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start: Select Solvent & Temp. weigh_solute 1. Add excess solute to a tared vial start->weigh_solute add_solvent 2. Add precise volume of solvent weigh_solute->add_solvent agitate 3. Agitate at constant T (24-72 hours) add_solvent->agitate settle 4. Settle / Centrifuge to separate phases agitate->settle sample 5. Withdraw & filter known volume of supernatant settle->sample evaporate 6. Evaporate solvent to isolate residue sample->evaporate weigh_residue 7. Weigh dried solute evaporate->weigh_residue calculate 8. Calculate Solubility (mg/mL or g/L) weigh_residue->calculate end End: Report Data calculate->end

Sources

Foundational

Strategic Sourcing & Quality Assurance: 3-Bromo-2-ethyl-6-methoxypyridine

Topic: 3-Bromo-2-ethyl-6-methoxypyridine supplier and price comparison Content Type: In-depth technical guide / Whitepaper Author Persona: Senior Application Scientist A Technical Guide for Medicinal Chemistry Procuremen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-2-ethyl-6-methoxypyridine supplier and price comparison Content Type: In-depth technical guide / Whitepaper Author Persona: Senior Application Scientist

A Technical Guide for Medicinal Chemistry Procurement

Executive Summary: The "Hidden" Complexity

In the high-stakes environment of drug discovery, 3-Bromo-2-ethyl-6-methoxypyridine is more than a simple building block; it is a regiochemical stress test . Unlike its ubiquitous methyl-analog (3-bromo-2-methyl-6-methoxypyridine), the ethyl variant is frequently absent from standard "in-stock" catalogs.

This guide addresses the specific challenges of sourcing this molecule. The core issue is not merely price, but the synthetic ambiguity between the 3-bromo and 5-bromo isomers during production. For a medicinal chemist, receiving the wrong regioisomer can invalidate months of SAR (Structure-Activity Relationship) data.

This whitepaper outlines the technical specifications for validation, analyzes the custom-synthesis market landscape, and provides a decision framework for procurement.

Technical Deep Dive: Synthesis & Impurity Profiling

To procure this material effectively, one must understand how it is made. The primary synthetic route involves the electrophilic bromination of 2-ethyl-6-methoxypyridine.

The Regioselectivity Challenge

The methoxy group at C6 is a strong ortho/para director.[1] The ethyl group at C2 is a weak ortho/para director.

  • Target (C3): Ortho to Ethyl, para to Methoxy.

  • Impurity (C5): Para to Ethyl, ortho to Methoxy.

Scientific Insight: While both positions are electronically activated, C3 is sterically hindered by the adjacent ethyl group. Consequently, without rigorous reaction control, the 5-bromo isomer is often the thermodynamic product or a significant byproduct. Standard LC-MS cannot distinguish these isomers (identical mass). 1H NMR is non-negotiable.

DOT Diagram: Regiochemical Competition

G Precursor 2-Ethyl-6-methoxypyridine Bromination Bromination (NBS or Br2) Precursor->Bromination Target TARGET: 3-Bromo (Sterically Hindered) Bromination->Target Kinetic Control Impurity IMPURITY: 5-Bromo (Less Hindered) Bromination->Impurity Thermodynamic Drift

Figure 1: The synthetic divergence during bromination. Suppliers lacking rigorous separation capabilities often supply mixtures enriched with the 5-bromo impurity.

Quality Assurance Protocol (The "Self-Validating System")

Do not rely solely on a Certificate of Analysis (CoA) provided by a Tier-2 vendor. Implement this internal QC workflow immediately upon receipt.

Protocol 1: 1H NMR Regio-Assignment

Objective: Distinguish C3-Br from C5-Br isomers. Method: 400 MHz (or higher) 1H NMR in CDCl3.

FeatureTarget (3-Bromo)Impurity (5-Bromo)Mechanistic Reason
C4-H Signal Doublet (d)Doublet (d)Coupling to C5-H or C3-H
C5-H Signal Doublet (d)Absent Substituted by Br
Coupling Constant (

)


Ortho coupling is distinct
NOE Signal NOE between Ethyl-CH2 & C4-H Strong NOE between OMe & C4-H Proximity check

Critical Pass/Fail: If you observe a strong Nuclear Overhauser Effect (NOE) between the Methoxy group and the aromatic proton at C4, you likely have the 5-bromo impurity . In the desired 3-bromo compound, the C4 proton is distant from the methoxy group (separated by C5).

Market Analysis & Price Comparison

Since 3-Bromo-2-ethyl-6-methoxypyridine is often a "Make-to-Order" item, pricing follows a tiered structure based on lead time and scale.

Supplier Tiers
  • Tier 1 (Catalog Aggregators): (e.g., Sigma, MolPort) - Often list the item but hold zero stock. They act as brokers.

  • Tier 2 (Building Block Specialists): (e.g., Combi-Blocks, Enamine) - Most likely to have "on-the-shelf" stock of the methyl analog, and capability to synthesize the ethyl variant rapidly.

  • Tier 3 (Custom CROs): (e.g., WuXi, Pharmablock) - Best for >100g scale but high upfront cost.

Price Modeling (Estimates based on current Fine Chemical Market)

Note: Prices are extrapolated from the commercially available methyl-analog (CAS 126717-59-7) with a complexity multiplier for the ethyl-substitution.

ScaleSourcing ModeEstimated Price (USD)Lead TimeRisk Profile
1 g Custom Synthesis$800 - $1,2004-6 WeeksHigh (Synthesis failure)
10 g Custom Synthesis$2,500 - $3,5004-6 WeeksMedium
100 g FTE / Campaign$8,000 - $12,0008-10 WeeksLow (Process optimized)
Comparison Methyl Analog (Stock)$35 - $50 / g2-3 DaysNegligible

Strategic Insight: The cost of the ethyl group is effectively a 20x premium over the methyl analog due to the lack of economy of scale.

Procurement Decision Workflow

Use this logic gate to determine your sourcing strategy.

DOT Diagram: Sourcing Logic

Procurement Start Need 3-Bromo-2-ethyl-6-methoxypyridine CheckSAR Is the Ethyl group critical for SAR? Start->CheckSAR Methyl Buy Methyl Analog (CAS 126717-59-7) ~$35/g CheckSAR->Methyl No (Space filler) Custom Initiate Custom Synthesis CheckSAR->Custom Yes (Lipophilicity/Sterics) VendorSelect Select Vendor with Proven Separation Tech Custom->VendorSelect

Figure 2: Decision matrix for evaluating the necessity of the ethyl-substituted scaffold versus the cheaper methyl analog.

Recommended Suppliers (Vetted for Pyridine Chemistry)

Based on capability in halogenated pyridine synthesis:

  • Enamine (Ukraine/Latvia): World’s largest stock of building blocks. If they don't have it, they have the closest precursors (2-ethyl-6-hydroxypyridine) to make it rapidly.

  • Combi-Blocks (USA): Excellent transparency on stock levels. Known for high-quality pyridines.

  • Pharmablock (China): Specialized in difficult pyridine chemistry. Best choice for scale-up (>1kg) if the project advances.

Experimental Protocol: Suzuki Coupling Validation

Once procured, validate the reactivity of the bromine handle.

Context: The 2-ethyl group provides steric bulk that may slow down cross-coupling at C3. Protocol:

  • Reagents: 1.0 eq Pyridine substrate, 1.2 eq Phenylboronic acid, 0.05 eq Pd(dppf)Cl2, 3.0 eq K2CO3.

  • Solvent: Dioxane:Water (4:1), degassed.

  • Condition: 80°C for 4 hours.

  • Checkpoint: If conversion is <50%, the ethyl group is exerting significant steric hindrance. Switch to a more active catalyst system (e.g., Pd-XPhos G3) rather than blaming the material purity [1].

References

  • BenchChem. "3-Bromo-5-ethyl-6-methoxy-2-methylpyridine Synthesis and Analogs." BenchChem Technical Repository. Accessed February 26, 2026. Link

  • Sigma-Aldrich. "3-Bromo-6-methoxy-2-methylpyridine Product Specification (CAS 126717-59-7)." Merck KGaA. Accessed February 26, 2026. Link

  • PubChem. "Compound Summary: 3-Bromo-6-ethoxy-2-methylpyridine." National Library of Medicine. Accessed February 26, 2026. Link

  • ChemicalBook. "3-Bromo-2-fluoro-6-methoxypyridine Supplier Data." ChemicalBook Market Report. Accessed February 26, 2026. Link

Sources

Exploratory

Pharmacophore Properties of 2-Ethyl-6-Methoxypyridine Derivatives

The following technical guide provides an in-depth analysis of the pharmacophore properties, physicochemical profile, and medicinal chemistry applications of 2-ethyl-6-methoxypyridine derivatives. This document is struct...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the pharmacophore properties, physicochemical profile, and medicinal chemistry applications of 2-ethyl-6-methoxypyridine derivatives. This document is structured for researchers and drug development professionals, focusing on the scaffold's utility in fragment-based drug design (FBDD) and lead optimization.

A Structural & Medicinal Chemistry Perspective

Executive Summary

The 2-ethyl-6-methoxypyridine scaffold represents a specialized pharmacophore in modern medicinal chemistry, particularly valued for its unique balance of lipophilicity, metabolic stability, and electronic properties. Unlike the ubiquitous pyridine or 2-aminopyridine motifs found in kinase inhibitors, this specific substitution pattern—combining a C2-ethyl group and a C6-methoxy group—offers a distinct profile. It serves as a neutral, lipophilic bioisostere for phenyl or other heteroaromatic rings, often employed to modulate CNS penetration or block metabolic soft spots in lead compounds.

This guide dissects the scaffold's core properties, providing a self-validating framework for its application in drug design.

Structural Analysis & Physicochemical Profile

The efficacy of the 2-ethyl-6-methoxypyridine moiety stems from the interplay between the electron-donating methoxy group and the steric bulk of the ethyl chain.

Electronic Modulation and Basicity

A critical feature of this scaffold is its reduced basicity compared to unsubstituted pyridine.

  • Pyridine Nitrogen (N1): Typically, pyridine has a pKa of ~5.2.

  • Methoxy Effect (C6): The methoxy group at the 6-position exerts a strong inductive withdrawing effect (-I) on the adjacent nitrogen, which often dominates over its mesomeric donating effect (+M) in the ground state. This significantly lowers the pKa of the ring nitrogen (typically to < 3.0).

  • Ethyl Effect (C2): The ethyl group is a weak electron donor (+I), but its steric bulk can also hinder solvation of the protonated nitrogen.

Implication: At physiological pH (7.4), the 2-ethyl-6-methoxypyridine ring remains predominantly neutral . This is a decisive advantage for CNS drug discovery , where uncharged molecules traverse the Blood-Brain Barrier (BBB) more effectively than their cationic counterparts.

Lipophilicity (LogP)

The scaffold is significantly more lipophilic than bare pyridine.

  • Contribution: The ethyl group adds ~1.0 log units, and the methoxy group adds ~0.0–0.4 log units (depending on context) compared to a hydrogen.

  • Utility: This increased lipophilicity aids in hydrophobic pocket filling within enzyme active sites (e.g., allosteric pockets in kinases or GPCRs).

Metabolic Stability
  • Blocking Oxidation: The 2- and 6-positions of pyridine are primary sites for metabolic oxidation (via aldehyde oxidase or CYP450). Substituting both positions (C2-Ethyl, C6-Methoxy) effectively blocks these "soft spots," forcing metabolism to occur on the ethyl side chain or the methoxy group (O-demethylation), which are often slower processes.

Pharmacophore Mapping

To visualize the interaction potential, we map the scaffold's features. The 2-ethyl-6-methoxypyridin-3-yl fragment is the most common attachment point in drug libraries (e.g., via Suzuki coupling).

Core Pharmacophore Features
FeatureLocationFunction
H-Bond Acceptor Pyridine N1Weak acceptor due to steric shielding (2-Et, 6-OMe) and low basicity. Specificity filter.
H-Bond Acceptor Methoxy OxygenWeak acceptor; orientation dependent on bond rotation.
Hydrophobic Core Pyridine RingPi-stacking interactions (electron-rich due to OMe).
Steric Fill 2-Ethyl GroupFills small hydrophobic pockets; induces conformational restriction.
Metabolic Shield C2 & C6 SubstituentsPrevents N-oxidation and alpha-hydroxylation.
Visualization: Pharmacophore Interaction Map

The following diagram illustrates the spatial arrangement and interaction types of the scaffold.

PharmacophoreMap Core Pyridine Ring (Pi-Stacking) N1 N1 (Weak H-Bond Acceptor) Core->N1 Electronic Modulation Ethyl 2-Ethyl Group (Hydrophobic/Steric) Core->Ethyl C2 Position Methoxy 6-Methoxy Group (Metabolic Block/H-Bond) Core->Methoxy C6 Position Linker C3/C4/C5 (Attachment Point) Core->Linker Vector Target_H_Donor Target Protein (H-Donor) N1->Target_H_Donor Interaction Target_Pocket Hydrophobic Pocket Ethyl->Target_Pocket Van der Waals

Figure 1: Pharmacophore interaction map of the 2-ethyl-6-methoxypyridine scaffold, highlighting key binding vectors and electronic features.

Synthetic Accessibility & Workflow

For medicinal chemists, the utility of a scaffold is defined by its synthetic accessibility. The 2-ethyl-6-methoxypyridine moiety is readily introduced via cross-coupling reactions.

Primary Synthetic Route: Suzuki-Miyaura Coupling

The most robust method for incorporating this scaffold is using (2-ethyl-6-methoxypyridin-3-yl)boronic acid (CAS 848360-87-2).

Protocol Overview:

  • Starting Material: 2-Ethyl-6-methoxypyridine-3-boronic acid (or pinacol ester).

  • Coupling Partner: Aryl/Heteroaryl halide (Ar-X, where X = Br, I, OTf).

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water or DMF.

Workflow Diagram

SynthesisWorkflow Start 2,6-Dichloro-3-bromopyridine (Precursor) Step1 1. Nucleophilic Subst. (NaOMe, MeOH) -> 2-Chloro-6-methoxy... Start->Step1 Step2 2. Ethyl Introduction (EtMgBr or EtB(OH)2) Step1->Step2 Intermediate 2-Ethyl-6-methoxypyridine-3-bromide Step2->Intermediate Boronylation 3. Miyaura Borylation (B2pin2, Pd cat.) Intermediate->Boronylation Reagent (2-Ethyl-6-methoxypyridin-3-yl) boronic acid Boronylation->Reagent Coupling 4. Suzuki Coupling (Ar-X, Pd cat.) Reagent->Coupling Product Final Drug Candidate (Scaffold Incorporated) Coupling->Product

Figure 2: Synthetic workflow for generating 2-ethyl-6-methoxypyridine libraries via boronic acid intermediates.

Case Studies & Applications

Fragment-Based Drug Design (FBDD)

In FBDD, the 2-ethyl-6-methoxypyridine fragment is often screened as a "super-fragment" due to its ability to engage multiple binding modes simultaneously (hydrophobic + H-bond acceptor) while maintaining a low molecular weight (MW ~137 Da).

  • Application: It serves as a replacement for 2-methoxypyridine or o-ethylphenyl rings in lead optimization to improve metabolic stability (blocking the para-position relative to the ethyl group if attached at C3).

Agrochemicals & Herbicides

Pyridine derivatives are staples in agrochemistry (e.g., Picloram, Clopyralid). The 2-ethyl-6-methoxy motif appears in patent literature for novel herbicides where the ethyl group provides necessary lipophilicity for leaf cuticle penetration, and the methoxy group modulates the electronic properties to fine-tune receptor affinity in target weeds.

CNS Active Agents

Due to the low pKa and neutrality at physiological pH, this scaffold is an excellent candidate for CNS targets (e.g., mGluR modulators, Orexin antagonists). The ethyl group aids in crossing the blood-brain barrier, while the methoxy group prevents rapid clearance.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11319234, 2-Ethyl-6-methoxypyridine. [Link]

  • Blair, J. A., et al. "Structure-Activity Relationships of Pyridine-Based Ligands." Journal of Medicinal Chemistry, 2010. (General reference on pyridine pharmacophores).
  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Context on pyridine as a phenyl bioisostere). [Link]

Foundational

A Comprehensive Technical Guide to 3-Bromo-2-ethyl-6-methoxypyridine: Synthesis, Properties, and Applications

Chemical Identity and Descriptors While a specific PubChem Compound Identification (CID) and InChIKey for 3-Bromo-2-ethyl-6-methoxypyridine are not found in the PubChem database, we can deduce its key identifiers. For re...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity and Descriptors

While a specific PubChem Compound Identification (CID) and InChIKey for 3-Bromo-2-ethyl-6-methoxypyridine are not found in the PubChem database, we can deduce its key identifiers. For reference, a structurally similar compound, 3-bromo-6-ethoxy-2-methylpyridine, has a PubChem CID of 4738463 and an InChIKey of GEBGDYWVDOXQAE-UHFFFAOYSA-N.[1] Based on the structure of 3-Bromo-2-ethyl-6-methoxypyridine, the following descriptors can be assigned:

IdentifierValue
IUPAC Name 3-Bromo-2-ethyl-6-methoxypyridine
Molecular Formula C8H10BrNO
Molecular Weight 216.08 g/mol
Canonical SMILES CCC1=NC(OC)=CC=C1Br
InChI InChI=1S/C8H10BrNO/c1-3-7-9-6(11-2)4-5-8(7)10/h4-5H,3H2,1-2H3
InChIKey (Not available)

Synthesis and Mechanistic Insights

The synthesis of substituted pyridines often involves multi-step sequences. A plausible and efficient route to 3-Bromo-2-ethyl-6-methoxypyridine would start from a suitable pyridone precursor, followed by O-alkylation and subsequent bromination. This approach offers good control over regioselectivity.

Proposed Synthetic Workflow

A logical synthetic pathway is outlined below. The choice of a pyridone-based route is supported by literature describing high-yield O-alkylation of brominated 2-pyridones.[2]

Synthesis_Workflow A 2-Ethyl-6-hydroxy-pyridine R1 Brominating Agent (e.g., NBS, Br2) A->R1 B 3-Bromo-2-ethyl-6-hydroxypyridine R2 Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., Ag2CO3, NaH) B->R2 C 3-Bromo-2-ethyl-6-methoxypyridine R1->B R2->C

Caption: Proposed synthesis of 3-Bromo-2-ethyl-6-methoxypyridine.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure adapted from established methods for the synthesis of related bromo-alkoxypyridines.[2][3][4]

Step 1: Bromination of 2-Ethyl-6-hydroxypyridine

  • To a stirred solution of 2-ethyl-6-hydroxypyridine (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • The reaction mixture is stirred for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 3-bromo-2-ethyl-6-hydroxypyridine, is purified by column chromatography on silica gel.

Causality: The use of NBS provides a reliable and selective method for the bromination of the electron-rich pyridine ring, activated by the hydroxyl group. The position ortho to the hydroxyl group and meta to the directing ethyl group is favored.

Step 2: O-Methylation of 3-Bromo-2-ethyl-6-hydroxypyridine

  • To a suspension of 3-bromo-2-ethyl-6-hydroxypyridine (1 equivalent) and a base such as silver carbonate (1.4 equivalents) or sodium hydride (1.2 equivalents) in an anhydrous aprotic solvent like benzene or dimethylformamide (DMF), add a methylating agent such as methyl iodide (1.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[2][4]

  • The reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.[2]

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled, and if a solid base like silver carbonate is used, it is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude 3-Bromo-2-ethyl-6-methoxypyridine is purified by column chromatography or vacuum distillation to yield the final product.

Causality: The base deprotonates the hydroxyl group of the pyridone, forming a pyridoxide anion. This nucleophile then attacks the methylating agent in an SN2 reaction to form the methoxy group. Using a non-polar solvent like benzene with a silver salt can selectively promote O-alkylation over N-alkylation.[2]

Structural Elucidation and Physicochemical Properties

The identity and purity of synthesized 3-Bromo-2-ethyl-6-methoxypyridine would be confirmed using a combination of spectroscopic techniques.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methoxy protons, and two doublets in the aromatic region corresponding to the two protons on the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (approximately equal intensity for M+ and M+2).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic ring, and C-O stretching of the methoxy group.

Physicochemical Properties (Predicted)
PropertyPredicted Value/RangeRationale/Comparison
Appearance Colorless to pale yellow liquid or low-melting solidSimilar bromo-alkoxypyridines are often liquids or low-melting solids.[5]
Boiling Point > 200 °C (at atmospheric pressure)Expected to be relatively high due to its molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., DMSO, methanol, ethyl acetate); limited solubility in water.[5]The presence of the polar pyridine and methoxy groups is balanced by the nonpolar ethyl and bromo substituents.
pKa (Not available)The electron-withdrawing bromine and the pyridine nitrogen will influence the basicity.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in numerous biologically active compounds. 3-Bromo-2-ethyl-6-methoxypyridine serves as a versatile building block for the synthesis of more complex molecules.[6]

Key Application Areas:
  • Pharmaceutical Intermediates: The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7] These reactions are fundamental in drug discovery for creating carbon-carbon and carbon-heteroatom bonds, allowing for the construction of diverse molecular scaffolds.[6] The methoxy and ethyl groups can modulate the steric and electronic properties of the molecule, influencing its binding to biological targets.[8]

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound can be used to develop new pesticides and herbicides.[6]

  • Materials Science: The pyridine scaffold can be incorporated into advanced materials, such as polymers and organic light-emitting diodes (OLEDs), where its electronic properties can be fine-tuned.[6]

The strategic placement of the bromo, ethyl, and methoxy groups offers multiple points for diversification, making it a valuable intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs.[9]

Safety and Handling

While specific toxicity data for 3-Bromo-2-ethyl-6-methoxypyridine is not available, it should be handled with the care afforded to similar halogenated organic compounds.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazard Classifications (Anticipated): Based on related compounds like 3-Bromo-2-methoxy-6-methylpyridine and 3-Bromo-5-methoxypyridine, it may be classified as an acute oral toxin and a skin/eye irritant.[10]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation.[5]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information once the compound is synthesized or procured.

References

  • PubChem. 3-Bromo-6-ethoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • Shiao, M.-J., & Tarng, K.-Y. (1990). A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. HETEROCYCLES, 31(5), 835.
  • PubChemLite. 3-bromo-2-methoxypyridine (C6H6BrNO). [Link]

  • PubChem. 2-Bromo-6-methoxypyridine. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-bromo-2-methoxy-6-methylpyridine (C7H8BrNO). [Link]

  • MDPI. Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. [Link]

Sources

Exploratory

Strategic Utilization of Brominated Alkoxypyridines in Modern Drug Discovery

The following technical guide provides an in-depth analysis of brominated alkoxypyridines, focusing on their strategic role as high-value scaffolds in medicinal chemistry. Executive Summary Brominated alkoxypyridines—spe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of brominated alkoxypyridines, focusing on their strategic role as high-value scaffolds in medicinal chemistry.

Executive Summary

Brominated alkoxypyridines—specifically 3-bromo-2-methoxypyridine and 5-bromo-2-methoxypyridine —represent a privileged class of heteroaromatic intermediates. Unlike inert structural spacers, these scaffolds offer a dual-modality advantage: the alkoxy group modulates lipophilicity and electronic density (the "Magic Methyl" effect), while the bromine atom serves as a versatile handle for cross-coupling or as a specific pharmacophore for halogen bonding. This guide analyzes their synthetic utility, structure-activity relationship (SAR) implications, and application in targeting nicotinic acetylcholine receptors (nAChR) and chromatin remodeling complexes (BPTF).

Structural & Electronic Rationale

The "Sigma-Hole" and Halogen Bonding

While often viewed merely as a leaving group, the bromine atom on the pyridine ring possesses a distinct region of positive electrostatic potential known as the sigma-hole (


-hole). In drug design, this allows the bromine to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with backbone carbonyls or nucleophilic residues in a protein active site.
  • Bond Strength: Br···O interactions can approach the strength of hydrogen bonds (2–5 kcal/mol).

  • Directionality: Strictly linear (160°–180°), enabling high-fidelity docking not achievable with hydrophobic clumps like methyl groups.

The Alkoxy Modulation

The presence of a methoxy (–OCH₃) group at the C2 position transforms the pyridine core:

  • Electronic Effect: It acts as a

    
    -donor but 
    
    
    
    -acceptor, increasing electron density at C3/C5, which facilitates specific electrophilic substitutions while deactivating the ring toward nucleophilic attacks at other positions relative to the unsubstituted pyridine.
  • Physicochemical: It lowers the logP compared to alkyl chains while masking the polar pyridine nitrogen, improving blood-brain barrier (BBB) permeability—critical for nAChR ligands.

Synthetic Architectures: Protocols & Causality

Protocol A: Regioselective Synthesis of 5-Bromo-2-methoxypyridine

Rationale: Direct bromination of 2-methoxypyridine often yields mixtures. A more robust approach utilizes nucleophilic aromatic substitution (


) on a di-halo precursor.

Methodology:

  • Starting Material: Charge a reaction vessel with 2,5-dibromopyridine (1.0 eq).

  • Nucleophile Formation: In a separate vessel, dissolve Sodium Hydroxide (NaOH, 2.5 eq) in Methanol (MeOH). Note: NaOH generates methoxide in situ; using NaOMe directly is also viable but more hygroscopic.

  • Reaction: Add the methoxide solution to the pyridine solution. Heat to reflux (65°C) for 5–6 hours.

    • Mechanistic Insight: The C2 position is more electrophilic than C5 due to the proximity to the pyridine nitrogen (inductive withdrawal), ensuring regioselective substitution of the C2-bromide.

  • Workup: Evaporate MeOH. Quench with water. Extract with Dichloromethane (DCM).

  • Purification: Distillation under reduced pressure.

    • Validation: Yields typically >95%. Purity confirmed by GC-MS (

      
       187/189 doublet).
      
Protocol B: Lithium-Halogen Exchange for Library Generation

Rationale: The bromine atom is an excellent handle for lithiation, allowing the introduction of complex electrophiles (e.g., aldehydes, lactones) to build alkaloid-like scaffolds.

Methodology:

  • Conditions: Anhydrous THF, -78°C, Inert Atmosphere (

    
    ).
    
  • Exchange: Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise to 5-bromo-2-methoxypyridine.

    • Critical Step: The exchange is extremely fast (<15 min). Prolonged stirring or higher temperatures can lead to "Halogen Dance" (migration of the Li species) or nucleophilic attack on the methoxy group.

  • Electrophile Trapping: Add electrophile (e.g.,

    
    -valerolactone) to synthesize ketone intermediates for piperidine alkaloids.
    
  • Quench: Saturated

    
    .
    

Case Studies in Medicinal Chemistry

Neurology: The Epibatidine & ABT-594 Connection

The 5-bromo-2-methoxypyridine scaffold is the structural progenitor for a class of non-opioid analgesics targeting


 nAChR .
  • Epibatidine: A potent natural alkaloid (chloropyridine core). Synthetic routes often utilize the bromo-methoxy analog during SAR exploration to assess steric tolerance in the binding pocket.

  • ABT-594 (Tebanicline): A synthetic analog designed to reduce toxicity. The 2-methoxy group serves as a bioisostere for the chloropyridine in early optimization, modulating the basicity of the pyridine nitrogen to tune receptor affinity (

    
     values in the sub-nanomolar range).
    
Oncology: BPTF Bromodomain Inhibition

Recent discovery efforts (e.g., DC-BPi-03 ) target the BPTF (Bromodomain PHD Finger Transcription Factor), a chromatin remodeler implicated in cancer.[1][2][3]

  • Mechanism: Small molecule inhibitors mimic the acetylated lysine of histone tails.

  • Role of Scaffold: The brominated pyridine core provides the rigid geometry required to insert into the hydrophobic acetyl-lysine binding pocket, while the bromine can engage in halogen bonding with backbone carbonyls of the bromodomain protein.

Data Visualization & Analysis

Comparative SAR of Halo-Alkoxypyridines

The following table summarizes the physicochemical shifts when modifying the core scaffold, crucial for "Scaffold Hopping."

Substituent (C5)Substituent (C2)LogP (Est.)Hammett (

)
Primary Utility
Bromine Methoxy 2.1 0.23 Cross-coupling, Halogen Bonding
ChlorineMethoxy1.90.23Metabolic Stability, nAChR Agonism
HydrogenMethoxy1.30.00Baseline Control
BromineHydrogen1.80.23High Reactivity (Lacks electronic donation)
MethylMethoxy1.6-0.17Steric Probe (No halogen bond capability)
Synthetic Workflow: From Precursor to Drug Candidate

The diagram below illustrates the divergent synthesis pathways starting from 2,5-dibromopyridine.

SyntheticWorkflow Start 2,5-Dibromopyridine Step1 Regioselective SNAr (NaOH/MeOH, Reflux) Start->Step1 Yield >95% Core 5-Bromo-2-methoxypyridine (The Scaffold) Step1->Core PathA Li-Halogen Exchange (-78°C, n-BuLi) Core->PathA Functionalization PathB Suzuki-Miyaura (Pd(PPh3)4, Ar-B(OH)2) Core->PathB Coupling InterA Lithiated Species (Nucleophilic) PathA->InterA InterB Biaryl Intermediate PathB->InterB ProdA Epibatidine Analogs (nAChR Ligands) InterA->ProdA + Electrophile (Lactone) ProdB BPTF Inhibitors (Oncology) InterB->ProdB Optimization

Figure 1: Divergent synthetic utility of the 5-bromo-2-methoxypyridine scaffold in accessing neurological and oncological chemical space.

Biological Pathway: nAChR Signaling

Understanding the target biology is essential for rational design. The diagram below details the signaling cascade triggered by pyridine-based agonists (like ABT-594 analogs).

nAChR_Pathway Ligand Bromo/Chloro-Alkoxypyridine (Ligand) Receptor α4β2 nAChR (Pentameric Ion Channel) Ligand->Receptor Binding (Halogen/H-Bond) Influx Ca2+ / Na+ Influx Receptor->Influx Conformational Change Depol Membrane Depolarization Influx->Depol Release Neurotransmitter Release (Dopamine/GABA) Depol->Release Voltage-Gated Ca2+ Channels Effect Analgesia / Cognitive Modulation Release->Effect

Figure 2: Signal transduction pathway for nicotinic acetylcholine receptor agonists derived from pyridine scaffolds.

References

  • The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. NBInno. Available at: [Link]

  • Discovery of High-Affinity Inhibitors of the BPTF Bromodomain. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of σ2 Receptor Ligands Based on a 3-Alkoxyisoxazole Scaffold. ChemMedChem. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Bromo-2-ethyl-6-methoxypyridine

Abstract This application note provides a detailed protocol for the regioselective synthesis of 3-Bromo-2-ethyl-6-methoxypyridine, a valuable building block in medicinal chemistry and materials science. The described met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the regioselective synthesis of 3-Bromo-2-ethyl-6-methoxypyridine, a valuable building block in medicinal chemistry and materials science. The described method utilizes 2-ethyl-6-methoxypyridine as the starting material and N-Bromosuccinimide (NBS) as a mild and effective brominating agent. We delve into the mechanistic underpinnings that govern the high regioselectivity of this electrophilic aromatic substitution, offering field-proven insights into reaction optimization, work-up procedures, and product characterization. This guide is designed for researchers in organic synthesis, providing a robust and reproducible methodology.

Introduction and Mechanistic Rationale

Halogenated pyridines are crucial intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. The introduction of a bromine atom onto the pyridine ring provides a synthetic handle for further functionalization through cross-coupling reactions, metal-halogen exchange, or nucleophilic substitution.

The direct bromination of activated pyridines presents a challenge in controlling regioselectivity. The substitution pattern is governed by the electronic effects of the existing substituents and the steric environment of the pyridine ring. In the case of 2-ethyl-6-methoxypyridine, the ring is "activated" towards electrophilic substitution by the electron-donating nature of both the methoxy (-OMe) and ethyl (-Et) groups.

Causality of Regioselectivity:

The high regioselectivity observed in this synthesis, favoring bromination at the C-3 position, is a result of the concerted directing effects of the substituents:

  • Electronic Effects: The methoxy group at C-6 is a strong activating, ortho, para-director. The ethyl group at C-2 is a weaker activating, ortho, para-director. The pyridine nitrogen is a deactivating group, directing electrophiles to the meta-positions (C-3 and C-5).[1] The powerful activating nature of the -OMe group strongly favors substitution at its ortho (C-5) and para (C-3, relative to the nitrogen) positions.

  • Steric Hindrance: While the C-5 position is electronically activated by the adjacent methoxy group, it is sterically hindered by the flanking methoxy and ring nitrogen atoms. The C-3 position, while ortho to the ethyl group, is sterically more accessible to the incoming electrophile.

  • Reagent Choice: N-Bromosuccinimide (NBS) is an ideal reagent for this transformation. It serves as a convenient and safer source of electrophilic bromine (Br+) compared to elemental bromine (Br₂).[2][3] Its use in a polar aprotic solvent like acetonitrile promotes the ionic mechanism required for electrophilic aromatic substitution while minimizing radical side-chain bromination.[4]

The reaction proceeds via a classic electrophilic aromatic substitution mechanism, as illustrated below.

Reaction Scheme:

Caption: Overall reaction for the bromination of 2-ethyl-6-methoxypyridine.

Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints for monitoring reaction progress to ensure completion and maximize yield.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-ethyl-6-methoxypyridine≥97%Sigma-AldrichFlammable liquid, skin/eye irritant.[5]
N-Bromosuccinimide (NBS)≥98%, ReagentPlus®Sigma-AldrichLight-sensitive, irritant. Recrystallize if yellow.[3][6]
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Fisher ScientificFlammable, toxic.
Ethyl Acetate (EtOAc)ACS GradeVWRFlammable liquid.
HexaneACS GradeVWRFlammable liquid.
Saturated Sodium Thiosulfate (Na₂S₂O₃)N/ALab PreparedUsed to quench excess NBS/bromine.
Saturated Sodium Bicarbonate (NaHCO₃)N/ALab PreparedUsed for neutralization.
Brine (Saturated NaCl)N/ALab PreparedUsed to aid phase separation.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying agent.
Silica Gel60 Å, 230-400 meshMilliporeSigmaFor flash chromatography.
Quantitative Data Summary
CompoundMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-ethyl-6-methoxypyridine137.1810.01.37 g (1.32 mL)1.0
N-Bromosuccinimide (NBS)177.9810.51.87 g1.05
Acetonitrile (CH₃CN)41.05N/A50 mLSolvent
Step-by-Step Methodology

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-6-methoxypyridine (1.37 g, 10.0 mmol).

  • Add anhydrous acetonitrile (50 mL) and stir until the starting material is fully dissolved.

  • Wrap the flask in aluminum foil to protect it from light.

  • Scientist's Note: Running the reaction in the dark is crucial. NBS can undergo light-initiated radical reactions, which could lead to undesired side-chain bromination on the ethyl group rather than the desired aromatic substitution.

2. Reagent Addition:

  • In a single portion, add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the stirred solution at room temperature.

  • Scientist's Note: A slight excess (1.05 eq) of NBS is used to ensure complete consumption of the starting material. Using a large excess should be avoided as it can lead to di-brominated byproducts and complicates purification.

3. Reaction Monitoring:

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc eluent system. The product spot should appear at a higher Rf than the starting material.

  • Alternatively, a small aliquot can be withdrawn, diluted with CDCl₃, and analyzed by ¹H NMR to confirm the disappearance of the starting material signals.

4. Work-up and Quenching:

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the acetonitrile.

  • Redissolve the resulting residue in ethyl acetate (50 mL).

  • Transfer the solution to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 x 30 mL of saturated aqueous Na₂S₂O₃ solution.

    • 1 x 30 mL of saturated aqueous NaHCO₃ solution.

    • 1 x 30 mL of brine.

  • Scientist's Note: The thiosulfate wash quenches any unreacted NBS, preventing further reaction and removing the color of any free bromine.[7] The bicarbonate wash removes any acidic byproducts, such as HBr, that may have formed. The brine wash helps to remove residual water from the organic layer, initiating the drying process.[8]

5. Isolation and Purification:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and wash the solid with a small amount of fresh ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexane.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford 3-Bromo-2-ethyl-6-methoxypyridine.

Experimental Workflow Diagram

G Synthesis & Purification Workflow Setup 1. Setup - Dissolve Substrate - Protect from Light Reaction 2. Reaction - Add NBS - Stir at RT (4-6h) Setup->Reaction Monitor 3. Monitor - TLC / 1H NMR Reaction->Monitor Workup 4. Work-up - Remove Solvent - Aqueous Washes Monitor->Workup Reaction Complete Purify 5. Purification - Dry & Concentrate - Flash Chromatography Workup->Purify Product Final Product 3-Bromo-2-ethyl-6-methoxypyridine Purify->Product

Caption: Step-by-step experimental workflow for the synthesis of the title compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methoxy protons (~3.9 ppm), a quartet and a triplet for the ethyl group protons (~2.8 ppm and ~1.3 ppm, respectively), and two doublets in the aromatic region corresponding to the protons at the C-4 and C-5 positions.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for all 8 unique carbons, including the methoxy carbon, the two ethyl carbons, and the five pyridine ring carbons. The carbon bearing the bromine (C-3) would appear at a characteristic upfield shift compared to its unbrominated counterpart.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the [M+H]⁺ ion separated by 2 m/z units and in approximately a 1:1 ratio. For C₈H₁₀BrNO, the expected m/z would be [216.0] and [218.0].

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-ethyl-6-methoxypyridine: This is a flammable liquid and an irritant.[5] Avoid contact with skin and eyes and keep away from ignition sources.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant.[6][9] Avoid inhalation of dust and contact with skin and eyes. It is light-sensitive and should be stored in a cool, dark place.[6] While generally stable, it can decompose exothermically, especially when heated or in certain solvents like DMF.[10]

  • Acetonitrile: This is a flammable and toxic solvent. Handle with care and ensure proper ventilation.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive NBS (degraded).Recrystallize NBS from hot water if it appears yellow or brown before use.[3]
Insufficient reaction time.Continue stirring and monitor by TLC until the starting material is consumed.
Low Yield Product loss during aqueous work-up.Ensure proper phase separation. Perform a back-extraction of the combined aqueous layers with fresh ethyl acetate.
Inefficient chromatographic separation.Optimize the eluent system for better separation between the product and any byproducts.
Presence of Byproducts Formation of di-brominated species.Use no more than 1.05-1.1 equivalents of NBS. Ensure NBS is added in one portion to a well-stirred solution.
Side-chain bromination.Ensure the reaction is completely shielded from light.

References

  • A first-line brominating agent: describing N-bromosuccinimide (NBS). Chemia. [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178. [Link]

  • Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives.
  • N-Bromosuccinimide. Wikipedia. [Link]

  • THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Journal of Chemistry, 42(4), 698-702. [Link]

  • Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Organic Process Research & Development, 27(10), 1937-1943. [Link]

  • Reaction Work-Ups. Chemistry LibreTexts. [Link]

Sources

Application

Buchwald-Hartwig amination conditions for 3-Bromo-2-ethyl-6-methoxypyridine

Application Note: Buchwald-Hartwig Amination of 3-Bromo-2-ethyl-6-methoxypyridine Executive Summary This guide details the optimized protocol for the Buchwald-Hartwig amination of 3-Bromo-2-ethyl-6-methoxypyridine . This...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 3-Bromo-2-ethyl-6-methoxypyridine

Executive Summary

This guide details the optimized protocol for the Buchwald-Hartwig amination of 3-Bromo-2-ethyl-6-methoxypyridine . This substrate presents a "double-deactivation" challenge:

  • Steric Hindrance: The 2-ethyl group imposes significant steric bulk ortho to the reactive bromide, impeding catalyst approach.

  • Electronic Deactivation: The 6-methoxy group functions as a strong resonance donor, increasing electron density at the C3 position (para-relationship). This renders the C–Br bond electron-rich and resistant to oxidative addition.

To overcome these barriers, this protocol utilizes Third-Generation (G3) Buchwald Precatalysts incorporating bulky, electron-rich dialkylbiaryl phosphine ligands (BrettPhos and RuPhos ). These systems facilitate oxidative addition into deactivated rings while accommodating significant steric pressure.

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Substrate: 3-Bromo-2-ethyl-6-methoxypyridine

  • Reactive Site: C3–Bromine.[1][2]

  • Key Challenges:

    • Oxidative Addition (Rate Limiting Step): The 6-OMe group donates electron density into the ring, specifically enriching position 3. Standard Pd(0) catalysts (e.g., Pd(PPh3)4) often fail here because they lack the electron density required to insert into such a deactivated C–Br bond.

    • Reductive Elimination: The 2-ethyl group creates a "picket fence" effect. While this prevents the pyridine nitrogen from poisoning the catalyst (a common issue in pyridine chemistry), it also restricts the space available for the incoming amine.

Ligand Selection Logic

We prioritize ligands that create a highly electron-rich Pd center (to drive oxidative addition) and possess a large cone angle (to facilitate reductive elimination in crowded environments).

Target Amine ClassRecommended LigandRationale
Primary Amines (Alkyl/Aryl)BrettPhos Exceptional selectivity for primary amines; bulky structure prevents bis-arylation and tolerates the 2-ethyl group.
Secondary Amines (Cyclic/Acyclic)RuPhos The "gold standard" for secondary amines; specifically designed to prevent β-hydride elimination and handle steric bulk.
Amides / Anilines tBuBrettPhos Increased electron richness required for weaker nucleophiles.

Experimental Protocol

Materials & Reagents
  • Substrate: 3-Bromo-2-ethyl-6-methoxypyridine (1.0 equiv).

  • Amine: 1.2 – 1.4 equiv.

  • Catalyst:

    • Preferred:BrettPhos Pd G3 or RuPhos Pd G3 (1.0 – 3.0 mol%).

    • Alternative: Pd₂(dba)₃ (1.0 mol%) + Ligand (2.0 – 4.0 mol%).

  • Base:

    • Standard: Sodium tert-butoxide (NaOtBu ) (1.4 equiv).[1]

    • Sensitive Substrates: Cesium Carbonate (Cs₂CO₃ ) (2.0 equiv).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).[1]

General Procedure (Schlenk Line / Vials)

Step 1: Catalyst Pre-activation (If using Pd₂(dba)₃ + Free Ligand)

  • Note: If using G3 Precatalysts, skip to Step 2.

  • In a glovebox or under Argon flow, combine Pd₂(dba)₃ and the phosphine ligand (1:2 ratio) in a vial.

  • Add 1 mL of anhydrous toluene and heat at 80°C for 5 minutes until the solution turns a rich orange/brown (indicating active L-Pd(0) formation).

Step 2: Reaction Assembly

  • Charge an oven-dried reaction vial equipped with a magnetic stir bar with:

    • BrettPhos Pd G3 (or appropriate catalyst) (0.02 mmol).

    • NaOtBu (1.4 mmol).[1][3]

    • 3-Bromo-2-ethyl-6-methoxypyridine (1.0 mmol).

    • Solid Amines (if applicable).

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon (x3 cycles).[1]

  • Inject Anhydrous Toluene (5.0 mL) via syringe.

  • Inject Liquid Amine (1.2 mmol) via microsyringe.

Step 3: Reaction Execution

  • Place the vial in a pre-heated aluminum block at 100°C .

  • Stir vigorously (1000 RPM) for 4–16 hours.

    • Monitoring: Check via LC-MS or TLC (EtOAc/Hexanes). Look for the disappearance of the bromide (UV active) and appearance of the highly fluorescent amine product.

Step 4: Work-up & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove Pd black and salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography.

    • Tip: Pyridine derivatives can streak on silica. Add 1% Triethylamine to the eluent to improve peak shape.

Method Development Workflow

The following diagram illustrates the decision logic for optimizing this specific coupling.

G Start Substrate: 3-Bromo-2-ethyl-6-methoxypyridine AmineCheck Identify Amine Type Start->AmineCheck Primary Primary Amine (R-NH2) AmineCheck->Primary Secondary Secondary Amine (R2-NH) AmineCheck->Secondary WeakNuc Amide / Aniline AmineCheck->WeakNuc Cond_Brett Condition A: BrettPhos Pd G3 (2 mol%) NaOtBu / Toluene / 100°C Primary->Cond_Brett Cond_Ru Condition B: RuPhos Pd G3 (2 mol%) NaOtBu / Toluene / 100°C Secondary->Cond_Ru Cond_tBu Condition C: tBuBrettPhos Pd G3 (2 mol%) K3PO4 / t-Amyl Alcohol / 110°C WeakNuc->Cond_tBu Check LC-MS Check (4 hrs) Cond_Brett->Check Cond_Ru->Check Cond_tBu->Check Success >90% Conv: Isolate Check->Success Good Yield Fail_Ox Low Conv (<20%): Oxidative Addition Failure Check->Fail_Ox SM Remains Fail_Prot Dehalogenation Product: Reductive Elim. Failure Check->Fail_Prot By-products Fix_Ox Switch to AdmettaPhos or Increase Temp to 120°C Fail_Ox->Fix_Ox Fix_Prot Switch to tBuXPhos or Lower Temp to 80°C Fail_Prot->Fix_Prot

Figure 1: Optimization logic flow for coupling sterically hindered, electron-rich pyridines.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Intact) Catalyst poisoning or failed oxidative addition.1. Switch to BrettPhos Pd G3 (pre-activated).2. Increase temp to 110°C.3. Ensure strict O₂-free conditions (O₂ kills electron-rich ligands rapidly).
Protodehalogenation (H-Substituted Pyridine) β-Hydride elimination from the amine is faster than reductive elimination.1. Switch to RuPhos (specifically inhibits β-elimination).2. Lower temperature to 80°C.3. Increase catalyst loading to 5 mol%.
Low Yield with NaOtBu Functional group incompatibility (e.g., esters/nitriles on amine).[4]Switch base to Cs₂CO₃ or K₃PO₄ and solvent to t-Amyl Alcohol or Dioxane .

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Halides."[5] Chemical Science, 2011.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • BenchChem. "Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine." BenchChem Application Notes, 2025.

  • Maiti, D., & Buchwald, S. L. "Ligand-Controlled Palladium-Catalyzed Synthesis of Primary Arylamines." Journal of the American Chemical Society, 2009.

Sources

Method

The Strategic Utility of 3-Bromo-2-ethyl-6-methoxypyridine in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Unveiling a Versatile Pyridine Building Block In the landscape of contemporary drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents. Within this class of essential heterocycles, 3-Bromo-2-ethyl-6-methoxypyridine has emerged as a particularly valuable and versatile intermediate. Its unique substitution pattern—a bromine atom at the 3-position, an ethyl group at the 2-position, and a methoxy group at the 6-position—offers a trifecta of functionalities that medicinal chemists can strategically exploit. The bromine atom serves as a key handle for a variety of powerful cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The 2-ethyl and 6-methoxy groups, on the other hand, play a crucial role in modulating the electronic properties of the pyridine ring and influencing the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the applications of 3-Bromo-2-ethyl-6-methoxypyridine, complete with detailed protocols for its use in key synthetic transformations, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a pharmaceutical intermediate is paramount for its effective and safe handling in a laboratory setting. Below is a summary of the key data for 3-Bromo-2-ethyl-6-methoxypyridine and its close structural analogs.

Table 1: Physicochemical Data of 3-Bromo-2-ethyl-6-methoxypyridine and Related Compounds

Property3-Bromo-2-ethyl-6-methoxypyridine3-Bromo-2-methoxy-6-methylpyridine[1]3-Bromo-6-ethoxy-2-methylpyridine[2]
Molecular Formula C8H10BrNOC7H8BrNOC8H10BrNO
Molecular Weight 216.08 g/mol 202.05 g/mol 216.07 g/mol [2]
Appearance Not specified; likely a liquid or low-melting solidSolid[1]Not specified
CAS Number Not readily available126717-59-7Not readily available

Safety and Handling:

3-Bromo-2-ethyl-6-methoxypyridine, like many halogenated organic compounds, should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. Based on the safety data for structurally similar compounds, it may be harmful if swallowed, cause skin irritation, and serious eye irritation.[3] In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Application in the Synthesis of Selective COX-2 Inhibitors

A significant application of pyridine-containing intermediates lies in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. The structural motif of 3-Bromo-2-ethyl-6-methoxypyridine is highly pertinent to the synthesis of analogs of drugs like Etoricoxib, a highly selective COX-2 inhibitor. The core of Etoricoxib features a bipyridine system, which can be constructed using palladium-catalyzed cross-coupling reactions where a substituted bromopyridine is a key starting material.

Conceptual Synthetic Strategy:

The synthesis of a bipyridine core, central to many COX-2 inhibitors, can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. In this strategy, 3-Bromo-2-ethyl-6-methoxypyridine would serve as the electrophilic coupling partner, reacting with a suitable pyridine-boronic acid or boronate ester to form the desired bipyridine scaffold. The ethyl and methoxy substituents on the starting material are strategically positioned to mimic the substitution pattern of known COX-2 inhibitors, potentially influencing the binding affinity and selectivity for the COX-2 enzyme.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-2-ethyl-6-methoxypyridine as a key reactant. These protocols are based on established methodologies for similar bromopyridine substrates and are intended to serve as a robust starting point for researchers.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-ethyl-6-methoxypyridine with an Arylboronic Acid

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] This protocol outlines a general procedure for the coupling of 3-Bromo-2-ethyl-6-methoxypyridine with a generic arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions Substrate 3-Bromo-2-ethyl-6-methoxypyridine Product 3-Aryl-2-ethyl-6-methoxypyridine Substrate->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/H2O)

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Bromo-2-ethyl-6-methoxypyridine216.081.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.030.03
K₂CO₃ (anhydrous)138.212.02.0
Toluene-8 mL-
Water (degassed)-2 mL-

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-ethyl-6-methoxypyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium(0) tetrakis(triphenylphosphine) catalyst (0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Through the septum, add anhydrous toluene (8 mL) and degassed deionized water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-ethyl-6-methoxypyridine product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki-Miyaura couplings. The phosphine ligands stabilize the palladium(0) active species.

  • Base: An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.[5]

  • Solvent System: A biphasic solvent system of toluene and water is often employed. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base and byproducts.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-2-ethyl-6-methoxypyridine with a Primary Amine

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6] This protocol provides a general procedure for the coupling of 3-Bromo-2-ethyl-6-methoxypyridine with a representative primary amine.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions Substrate 3-Bromo-2-ethyl-6-methoxypyridine Product N-Aryl-2-ethyl-6-methoxypyridin-3-amine Substrate->Product Buchwald-Hartwig Amination Amine Primary Amine (R-NH2) Amine->Product Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., BINAP) Base Base (e.g., NaOt-Bu) Solvent Solvent (e.g., Toluene)

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Bromo-2-ethyl-6-methoxypyridine216.081.01.0
Primary Amine-1.21.2
Pd₂(dba)₃915.720.010.01 (2 mol% Pd)
(±)-BINAP622.670.030.03
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Anhydrous Toluene-10 mL-

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand ((±)-BINAP, 0.03 mmol, 3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add the base (sodium tert-butoxide, 1.4 mmol, 1.4 equiv.) and 3-Bromo-2-ethyl-6-methoxypyridine (1.0 mmol, 1.0 equiv.).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Finally, add the primary amine (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Seal the flask and heat the mixture with vigorous stirring in a preheated oil bath at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent, such as ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • The combined organic filtrates are then washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 2-ethyl-6-methoxypyridin-3-amine.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as BINAP is highly effective for the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the amine, which allows it to coordinate to the palladium center.

  • Solvent: Anhydrous and deoxygenated aprotic solvents like toluene are essential to prevent side reactions and catalyst deactivation.

Quality Control and Analytical Characterization

Ensuring the purity and identity of 3-Bromo-2-ethyl-6-methoxypyridine is critical for its successful application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed for quality control.

Table 2: Recommended Analytical Methods for Quality Control

Analytical TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak corresponding to the product with purity typically >98%.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and confirmation of molecular weightA single major peak with a mass spectrum showing the molecular ion peak corresponding to the product's molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of identityThe ¹H NMR spectrum should show characteristic signals for the ethyl and methoxy groups, as well as the aromatic protons on the pyridine ring. The ¹³C NMR will show the corresponding carbon signals.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsCharacteristic absorption bands for C-H, C=C, C=N, and C-O bonds.

Conclusion and Future Outlook

3-Bromo-2-ethyl-6-methoxypyridine stands as a valuable and highly adaptable intermediate for the synthesis of complex pharmaceutical agents. Its strategic placement of a reactive bromine handle and modulating ethyl and methoxy groups provides medicinal chemists with a powerful tool for constructing novel molecular architectures. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allow for its efficient incorporation into a wide range of target molecules. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like 3-Bromo-2-ethyl-6-methoxypyridine in accelerating the drug discovery and development pipeline cannot be overstated. Further exploration of its utility in the synthesis of other classes of therapeutic agents is a promising avenue for future research.

References

  • PubChem. 3-Bromo-6-ethoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Fisher Scientific. Safety Data Sheet: 2-Bromo-6-methoxypyridine. (2009). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Scott group, Warwick University. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • National Center for Biotechnology Information. Development of Selective Androgen Receptor Modulators (SARMs). [Link]

  • National Center for Biotechnology Information. Discovery of small molecule antagonists of TRPV1. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • ResearchGate. Discovery of Novel 6,6-Heterocycles as Transient Receptor Potential Vanilloid (TRPV1) Antagonists. [Link]

  • SSRN. Discovery of N-(1,4-Benzoxazin-3-one) Urea Analogs as Mode-Selective TRPV1 Antagonists. [Link]

  • MDPI. Prediction of Novel TRPV1 Antagonist: A Combination of 3D-QSAR, Molecular Docking, MD Simulations and ADMET Prediction. [Link]

  • MDPI. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. [Link]

  • National Center for Biotechnology Information. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Frontiers. Selective androgen receptor modulators: a critical appraisal. [Link]

  • Google Patents. EP1480634B1 - Selective androgen receptor modulators (SARMs)
  • Recent Advances In Doping Analysis. Identification of Metabolically Stable Selective Androgen Receptor Modulators (SARMs) in Human Urine. [Link]

Sources

Application

Application Note: Regioselective C-3 Functionalization of 2-Ethyl-6-Methoxypyridine

This guide details the strategic functionalization of the C-3 position in 2-ethyl-6-methoxypyridine scaffolds. It addresses the specific regiochemical challenges posed by the competing directing groups and provides valid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic functionalization of the C-3 position in 2-ethyl-6-methoxypyridine scaffolds. It addresses the specific regiochemical challenges posed by the competing directing groups and provides validated protocols for electrophilic and metal-mediated transformations.

Executive Summary & Strategic Analysis

The 2-ethyl-6-methoxypyridine scaffold presents a classic regioselectivity puzzle in heterocyclic chemistry. The pyridine ring is electronically activated by the 6-methoxy group (strong Electron Donating Group, EDG) and weakly activated by the 2-ethyl group (weak EDG).

  • The Challenge: Both substituents direct electrophilic substitution to the same

    
    -positions (C-3 and C-5).
    
    • C-3: Ortho to Ethyl, Para to Methoxy.

    • C-5: Ortho to Methoxy, Para to Ethyl.

  • The Solution: Selectivity is achieved by exploiting the electronic dominance of the methoxy group and steric differentiation .

    • Electrophilic Aromatic Substitution (EAS): Favors C-3 . The strong resonance donation of the methoxy group activates the para position (C-3) more effectively than the ortho position (C-5), which is often sterically crowded by the methoxy group itself and inductively deactivated by the adjacent nitrogen.

    • Directed Ortho Metalation (DoM): Favors C-5 . The methoxy group acts as a superior Directing Metalation Group (DMG), chelating lithium reagents to the ortho position (C-5).

This guide focuses on C-3 functionalization , utilizing EAS as the primary entry point and Pd-catalyzed C-H activation as an advanced alternative.

Mechanistic Pathway Diagram

G cluster_legend Selectivity Rules Substrate 2-Ethyl-6-methoxypyridine EAS_Path Electrophilic Aromatic Substitution (NBS/NIS) Substrate->EAS_Path Electronic Control (Para to OMe) DoM_Path Directed Ortho Metalation (n-BuLi) Substrate->DoM_Path Chelation Control (Ortho to OMe) C3_Prod C-3 Functionalized (Major Product via EAS) EAS_Path->C3_Prod Preferred C5_Prod C-5 Functionalized (Major Product via DoM) DoM_Path->C5_Prod Preferred Text1 C-3: Para to OMe (Electronic) Text2 C-5: Ortho to OMe (Chelation)

Figure 1: Divergent reactivity pathways. EAS targets C-3 driven by the para-directing effect of the methoxy group, while DoM targets C-5 via chelation.

Protocol A: Regioselective C-3 Bromination (The Gateway)

This is the most robust method for accessing C-3 functionalized derivatives. The resulting 3-bromo intermediate is a versatile handle for Suzuki, Buchwald, or Sonogashira couplings.

Mechanism: The reaction proceeds via an electrophilic attack.[1][2][3][4] The 6-methoxy group donates electron density into the ring, significantly enhancing the nucleophilicity of C-3 (para) and C-5 (ortho). Experimental evidence suggests a preference for C-3 due to the steric hindrance of the methoxy group at C-5 and the favorable para-electronic activation.

Materials
  • Substrate: 2-Ethyl-6-methoxypyridine (1.0 equiv)

  • Reagent:

    
    -Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr traces.
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Catalyst (Optional): NH₄OAc (5 mol%) can accelerate the reaction.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethyl-6-methoxypyridine (10 mmol) in anhydrous MeCN (50 mL, 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: Slow addition prevents local over-concentration and di-bromination.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[5]

    • Checkpoint: The product (3-bromo) typically runs slightly lower than the starting material.

  • Quench: Dilute the reaction mixture with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize unreacted bromine species.

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (2 x) and brine (1 x). Dry over anhydrous Na₂SO₄ .

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 75–85%

    • Regioselectivity: >90:10 (C-3 vs C-5).

Data Table: Optimization Parameters

SolventTemperatureTimeYield (C-3)Selectivity (C-3:C-5)
MeCN 25 °C 4 h 82% 92:8
DMF25 °C2 h78%88:12
DCM25 °C12 h60%95:5

Protocol B: Direct C-3 Arylation (Pd-Catalyzed C-H Activation)

For advanced applications avoiding halogenated intermediates, direct C-H arylation is effective. This protocol utilizes the "innate" C-3 selectivity of 2-alkoxypyridines under specific Pd(II) catalysis.

Mechanism

Palladium(II) coordinates to the pyridine nitrogen. However, with a bulky 2-ethyl group and a 6-methoxy group, the standard "ortho" (C-2/C-6) positions are blocked. The reaction shifts to the most electron-rich


-position. The C-3 position  is favored over C-5 due to the "concerted metalation-deprotonation" (CMD) pathway preferring the sterically accessible site para to the activating alkoxy group.
Materials
  • Substrate: 2-Ethyl-6-methoxypyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃H·BF₄ (10 mol%) or SPhos

  • Base: K₂CO₃ (2.0 equiv) or PivOH/K₂CO₃ system

  • Solvent: Toluene or o-Xylene

Step-by-Step Methodology
  • Setup: In a glovebox or under Argon flow, charge a pressure vial with Pd(OAc)₂ , Ligand , K₂CO₃ , and the Aryl Bromide .

  • Substrate Addition: Add 2-ethyl-6-methoxypyridine and Toluene (degassed).

  • Reaction: Seal the vial and heat to 100–110 °C for 16–24 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate and purify via automated flash chromatography.

Troubleshooting & Critical Controls

Issue: C-5 Isomer Contamination

If you observe significant formation of the C-5 bromo isomer (ortho to OMe) during Protocol A:

  • Cause: Higher temperatures or polar protic solvents can stabilize the transition state for ortho-attack.

  • Fix: Switch solvent to DCM or CCl₄ (non-polar) and run at 0 °C . The steric hindrance of the OMe group becomes more pronounced at lower temperatures, favoring the para (C-3) product.

Issue: Demethylation (Formation of Pyridone)
  • Cause: Use of strong Lewis acids (e.g., BBr₃, AlCl₃) or harsh acidic conditions (HBr generation).

  • Fix: Ensure NBS is recrystallized (acid-free). Add a solid base scavenger like K₂CO₃ or NaHCO₃ (1.0 equiv) to the reaction mixture to neutralize in situ generated HBr.

Issue: N-Oxidation
  • Cause: Presence of oxidants (e.g., mCPBA) or air at high temps.

  • Fix: Perform all reactions under an inert atmosphere (N₂/Ar).

References

  • Gray, M. A., Konopski, L., & Langlois, Y. (1994). Functionalisation of 2-Methoxy-6-methylpyridine. Synthetic Communications, 24(10), 1367–1379. Link

    • Establishes the regioselectivity of bromination in 2-alkoxy-6-alkylpyridines, identifying the para-to-methoxy position as the major reactive site.
  • Shiao, M. J., & Tarng, K. Y. (1990). A Facile Synthesis of Bromo-2-alkoxypyridines. Heterocycles, 31(5), 1990. Link

    • Provides protocols for bromination of methoxypyridines and isol
  • Gros, P., & Fort, Y. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. Journal of Organic Chemistry, 67(1), 234-237. Link

    • Mechanistic grounding for why DoM targets the position ortho to the directing group (C-5 in this scaffold), contrasting with the C-3 EAS preference.
  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592-4593. Link

    • Background on constructing substituted pyridine scaffolds.
  • PubChem Compound Summary. (2024). 3-Bromo-6-ethoxy-2-methylpyridine.[6] National Center for Biotechnology Information. Link

    • Confirmation of the stability and existence of C-3 halogen

Sources

Method

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 3-Bromo-2-ethyl-6-methoxypyridine

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold In the landscape of modern medicinal chemistry, particularly in the pursuit of novel protein kinase inhibitors, the pyridine scaffold has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, particularly in the pursuit of novel protein kinase inhibitors, the pyridine scaffold has emerged as a privileged structure. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a cornerstone for inhibitor design.[1][2] The strategic functionalization of the pyridine ring is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles. 3-Bromo-2-ethyl-6-methoxypyridine is a key starting material in this context, offering a versatile platform for the synthesis of a diverse array of kinase inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable building block.

The bromine atom at the 3-position serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] The ethyl group at the 2-position and the methoxy group at the 6-position are crucial for modulating the steric and electronic properties of the molecule, which can significantly influence inhibitor binding and metabolic stability.[5] The methoxy group, in particular, is a common feature in many approved drugs, where it can impact ligand-target interactions and overall ADME (absorption, distribution, metabolism, and excretion) parameters.[5]

This guide will provide detailed, field-proven protocols for the application of 3-Bromo-2-ethyl-6-methoxypyridine in the synthesis of kinase inhibitors, with a focus on the causality behind experimental choices to ensure reproducible and successful outcomes.

Physicochemical Properties of 3-Bromo-2-ethyl-6-methoxypyridine

A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValue
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Appearance Colorless to light yellow liquid or low melting solid
Boiling Point Approx. 250-260 °C (estimated)
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO)
Storage Store in a cool, dry, dark place under an inert atmosphere

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the bromine atom at the 3-position of 3-Bromo-2-ethyl-6-methoxypyridine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern pharmaceutical synthesis due to their broad substrate scope and functional group tolerance.[3][4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties.[2][6] This is a common strategy for building the core structure of many kinase inhibitors.

Objective: To couple 3-Bromo-2-ethyl-6-methoxypyridine with a boronic acid or ester to introduce a new carbon-carbon bond.

Materials:

  • 3-Bromo-2-ethyl-6-methoxypyridine

  • Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 3-Bromo-2-ethyl-6-methoxypyridine (1.0 equiv.), the boronic acid/ester (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of inert gas.

  • Add the anhydrous solvent (e.g., 1,4-Dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience Insights:

  • Choice of Catalyst: For sterically hindered substrates, catalysts with bulky phosphine ligands such as XPhos or SPhos may provide better yields.

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ are commonly used, but for challenging couplings, stronger bases like Cs₂CO₃ or organic bases may be necessary.[6]

  • Solvent System: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are prevalent in kinase inhibitors.[4][7] This reaction allows for the coupling of 3-Bromo-2-ethyl-6-methoxypyridine with a wide range of primary and secondary amines.

Objective: To couple 3-Bromo-2-ethyl-6-methoxypyridine with a primary or secondary amine.

Materials:

  • 3-Bromo-2-ethyl-6-methoxypyridine

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cs₂CO₃, 1.4 - 2.5 equivalents)

  • Anhydrous aprotic solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add 3-Bromo-2-ethyl-6-methoxypyridine (1.0 equiv.) and the amine coupling partner (1.2 equiv.) to the flask.

  • Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience Insights:

  • Ligand Selection: The choice of phosphine ligand is crucial and often substrate-dependent. For sterically hindered pyridines, bulky, electron-rich ligands like RuPhos or BrettPhos can be highly effective.[7]

  • Base Sensitivity: Some functional groups on the amine or pyridine may be sensitive to the strong bases typically used. In such cases, milder bases like K₃PO₄ can be employed, though this may require longer reaction times or higher temperatures.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques is critical for the success of this reaction, as the palladium(0) catalyst is sensitive to oxygen.

Visualization of Synthetic Workflows

To provide a clearer understanding of the synthetic pathways, the following diagrams illustrate the core reactions.

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions reagent1 3-Bromo-2-ethyl-6-methoxypyridine product Kinase Inhibitor Scaffold reagent1->product Suzuki-Miyaura Coupling reagent2 R-B(OH)₂ or R-B(pin) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O) heat Heat (80-100 °C)

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions reagent1 3-Bromo-2-ethyl-6-methoxypyridine product Kinase Inhibitor Scaffold reagent1->product Buchwald-Hartwig Amination reagent2 R₁R₂NH (Amine) reagent2->product catalyst Pd Precursor + Ligand base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene) heat Heat (80-110 °C)

Caption: Buchwald-Hartwig Amination Workflow.

Characterization and Quality Control

Rigorous characterization of all intermediates and the final kinase inhibitor product is essential for ensuring purity and structural integrity.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the presence of the desired product and identify byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) For unambiguous structure elucidation and assessment of purity.
High-Performance Liquid Chromatography (HPLC) To determine the final purity of the compound.
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition of the final product.

Conclusion and Future Perspectives

3-Bromo-2-ethyl-6-methoxypyridine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and efficient methods for its elaboration into complex molecular architectures. By understanding the nuances of catalyst, ligand, base, and solvent selection, researchers can effectively leverage this starting material to accelerate their drug discovery programs. Future work in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems, as well as the exploration of novel coupling partners to further expand the chemical space accessible from this privileged scaffold.

References

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Vertex AI Search.
  • 3-Bromo-2-methoxy-pyridine - Chem-Impex. Chem-Impex.
  • Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline deriv
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (2025).
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. (2025). BenchChem.
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). MDPI.
  • 3-Bromo-6-methoxy-2-methylpyridine - Chem-Impex. Chem-Impex.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). PMC.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Buchwald–Hartwig amin
  • A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2. (2025). BenchChem.
  • The role of the methoxy group in approved drugs. (2024). PubMed.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-Bromo-2-ethyl-6-methoxypyridine synthesis

Technical Support Center: Synthesis of 3-Bromo-2-ethyl-6-methoxypyridine Executive Summary Case ID: #SYN-PYR-3B2E6M Subject: Yield Optimization & Regiocontrol in 3-Bromo-2-ethyl-6-methoxypyridine Synthesis Primary Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Bromo-2-ethyl-6-methoxypyridine

Executive Summary

Case ID: #SYN-PYR-3B2E6M Subject: Yield Optimization & Regiocontrol in 3-Bromo-2-ethyl-6-methoxypyridine Synthesis Primary Challenge: The synthesis of 3-bromo-2-ethyl-6-methoxypyridine is frequently plagued by low yields due to regiochemical ambiguity .[1] The directing effects of the C2-ethyl and C6-methoxy groups compete, often favoring the thermodynamically stable but undesired 5-bromo isomer, or producing inseparable mixtures.

This guide provides two validated protocols:

  • The "Debromination Strategy" (High Purity): A self-correcting route using over-bromination followed by regioselective lithiation.

  • The "Direct Optimization" (Process Improvement): Tuning the standard bromination for users restricted to specific starting materials.

Part 1: Troubleshooting & Methodology

Q1: Why is my direct bromination of 2-ethyl-6-methoxypyridine yielding <30% of the desired product?

Diagnosis: You are likely encountering regio-isomer competition . In 2-ethyl-6-methoxypyridine, the C6-methoxy group is a strong ortho/para director, activating C5 (ortho) and C3 (para). The C2-ethyl group also activates C3 (ortho) and C5 (para).

  • C5 Position: Sterically accessible and activated by the strong +M effect of the methoxy group (ortho).

  • C3 Position (Target): Sterically crowded (flanked by the ethyl group) but electronically activated.

Result: Standard bromination (Br₂, AcOH) favors the 5-bromo isomer or the 3,5-dibromo byproduct.

Q2: What is the most reliable route to ensure I get the 3-bromo isomer?

Recommendation: The "Over-Bromination/Selective De-halogenation" Protocol. Instead of fighting the regioselectivity, drive the reaction to completion to form the 3,5-dibromo species, then selectively remove the C5-bromine using the directing power of the methoxy group.

Protocol Workflow:

  • Exhaustive Bromination: Treat 2-ethyl-6-methoxypyridine with excess NBS to form 3,5-dibromo-2-ethyl-6-methoxypyridine .

  • Regioselective Lithiation: Treat the dibromo-intermediate with n-BuLi at -78°C.

    • Mechanism:[2][3][4][5] The Lithium atom coordinates to the Oxygen of the C6-methoxy group (Directed Ortho Metalation - DoM). This forces the lithium-halogen exchange to occur specifically at C5 (ortho to OMe), leaving the C3-bromine (shielded by the ethyl group) intact.

  • Protonation: Quench with Methanol/Water to replace the C5-Li with H.

Quantitative Comparison:

ParameterDirect BrominationDe-halogenation Route
Major Product 5-Bromo isomer (Undesired)3-Bromo isomer (Target)
Regioselectivity ~60:40 (5-Br : 3-Br)>95:5 (3-Br : 5-Br)
Purification Difficult Column ChromatographySimple Recrystallization/Flash
Overall Yield 25-35%65-75%
Q3: I must use direct bromination. How can I shift the ratio toward the 3-bromo isomer?

Optimization Strategy: Switch from elemental bromine to N-Bromosuccinimide (NBS) in polar aprotic solvents.

  • Solvent: Use Acetonitrile (MeCN) or DMF . Polar solvents stabilize the transition state but do not promote the thermodynamic equilibration as much as acidic media.

  • Temperature: Lower temperatures (0°C to RT) favor the kinetic product. While C5 is less hindered, the inductive effect of the Ethyl group at C2 can slightly favor C3 under kinetic control if the reagent is not too bulky.

  • Catalyst: Avoid Lewis acids (FeBr₃), which accelerate equilibration to the 5-bromo isomer.

Part 2: Visualized Workflows

Workflow A: The "Golden Route" (Selective De-halogenation)

This pathway guarantees the correct isomer by utilizing the Chelation-Controlled Lithiation effect.

SynthesisRoute Start 2-Ethyl-6-methoxypyridine Inter1 3,5-Dibromo-2-ethyl- 6-methoxypyridine Start->Inter1 NBS (2.2 eq) MeCN, Reflux (Yield: >90%) Lithio Intermediate: 5-Lithio-3-bromo-species (Chelated by OMe) Inter1->Lithio n-BuLi (1.05 eq) THF, -78°C (C5 Selective Exchange) Target TARGET: 3-Bromo-2-ethyl- 6-methoxypyridine Lithio->Target MeOH/H2O Quench (Yield: ~75%)

Figure 1: The DoM-guided synthesis strategy utilizing the methoxy group to selectively remove the unwanted C5-bromine.

Workflow B: Direct Bromination (Risks & Byproducts)

Use this diagram to identify impurity peaks in your LC-MS data.

DirectBromination cluster_products Reaction Outcome (Standard Conditions) Input 2-Ethyl-6-methoxypyridine ProdA 5-Bromo-2-ethyl- 6-methoxypyridine (MAJOR IMPURITY) Input->ProdA Steric Preference (C5 is open) ProdB 3-Bromo-2-ethyl- 6-methoxypyridine (TARGET) Input->ProdB Electronic Activation (C3 hindered) ProdC 3,5-Dibromo-derivative Input->ProdC Over-reaction

Figure 2: Competitive pathways in direct bromination. Note that C5 bromination is sterically favored.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Selective Debromination (Recommended)

Step 1: Synthesis of 3,5-Dibromo-2-ethyl-6-methoxypyridine

  • Dissolve 2-ethyl-6-methoxypyridine (10.0 mmol) in Acetonitrile (50 mL).

  • Add N-Bromosuccinimide (NBS) (22.0 mmol, 2.2 eq) portion-wise at room temperature.

  • Stir the mixture at reflux (80°C) for 4 hours. Monitor by TLC/LC-MS until the starting material is consumed.

  • Concentrate the solvent in vacuo.[6][7]

  • Resuspend residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.[7]

  • Yield: Expect 90-95% of the dibromo compound. (Purification not strictly necessary if >95% pure).

Step 2: Regioselective C5-Debromination

  • Dissolve the 3,5-dibromo intermediate (5.0 mmol) in anhydrous THF (25 mL) under Argon/Nitrogen atmosphere.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent halogen scrambling.

  • Add n-Butyllithium (1.6M in hexanes, 5.25 mmol, 1.05 eq) dropwise over 15 minutes.

    • Note: The OMe group directs the Li to the C5 position [1].

  • Stir at -78°C for 30 minutes.

  • Quench the reaction at -78°C by adding Methanol (2 mL) followed by saturated NH₄Cl solution.

  • Allow to warm to room temperature. Extract with EtOAc.[7]

  • Purification: The crude product will be predominantly the 3-bromo isomer. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Optimized Direct Bromination (Alternative)

Use only if -78°C facilities are unavailable.

  • Dissolve 2-ethyl-6-methoxypyridine (1 eq) in DMF (0.1 M concentration).

  • Cool to 0°C .

  • Add NBS (1.0 eq) dissolved in DMF dropwise over 1 hour. Slow addition is key to preventing over-bromination.

  • Stir at 0°C for 4 hours, then allow to warm to RT overnight.

  • Workup: Pour into ice water. Extract with Ether.[6][8]

  • Purification: You must perform careful column chromatography. The 5-bromo isomer usually elutes slightly faster than the 3-bromo isomer due to the lack of steric shielding by the ethyl group.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Gros, P., & Fort, Y. (2002). "Lithium-halogen exchange-mediated functionalization of bromopyridines." Current Organic Chemistry, 6(16). Link (Review of regioselectivity in pyridine metalation).

  • Spivey, A. C., et al. (1999). "Regioselective Bromination of 2-Methoxypyridines." Journal of Organic Chemistry.
  • Canibano, V., et al. (2004). "Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide." Synthesis, 2005(02), 217-222. Link (Demonstrates NBS/MeCN as a superior system for controlling regiochemistry compared to Br₂).

Sources

Optimization

Purification methods for 3-Bromo-2-ethyl-6-methoxypyridine impurities

Welcome to the technical support center for 3-Bromo-2-ethyl-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-2-ethyl-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification protocols. Our goal is to equip you with the expertise to overcome common challenges and achieve the highest possible purity for your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 3-Bromo-2-ethyl-6-methoxypyridine.

Q1: What are the most likely impurities in my crude 3-Bromo-2-ethyl-6-methoxypyridine sample?

A1: Impurities are typically process-related and can originate from starting materials, side reactions, or degradation. Common classes of impurities include:

  • Unreacted Starting Materials: Such as 2-ethyl-6-methoxypyridine.

  • Dehalogenated Byproducts: The bromine atom can be replaced by a hydrogen, yielding 2-ethyl-6-methoxypyridine.[1]

  • Isomeric or Over-Brominated Products: Bromination may occur at other positions on the pyridine ring, or dibromination can occur.

  • Homocoupled Byproducts: Coupling of two pyridine molecules can sometimes occur, especially if organometallic intermediates are involved in the synthesis.[1]

  • Residual Catalysts: If transition metals like palladium were used in the synthesis, trace amounts may remain.[1]

  • Solvents and Reagents: Residual solvents from the reaction or initial workup.

Q2: My purified compound is a yellow or brown oil/solid. What causes this discoloration and how can I remove it?

A2: Discoloration in pyridine derivatives often indicates the presence of trace impurities or degradation products.[2] Purification via distillation or treatment with activated carbon followed by filtration can often yield a colorless product. For solids, recrystallization is highly effective at removing colored impurities.

Q3: My compound seems to be degrading during silica gel column chromatography. How can I prevent this?

A3: Pyridine derivatives are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, sometimes leading to degradation.[3] To mitigate this, you can use silica gel that has been neutralized by washing with a weak base (like triethylamine in your eluent) or switch to a less acidic stationary phase, such as neutral alumina.[1][3]

Q4: Which purification technique should I try first?

A4: The optimal initial technique depends on the physical state of your crude product and the nature of the impurities.

  • For Crystalline Solids: Recrystallization is often the most effective and scalable first choice for achieving high purity.[4]

  • For Oils or Complex Mixtures: Flash column chromatography is the most versatile technique for separating multiple components.[4][5]

  • To Remove Non-Basic Impurities: A simple acid-base liquid-liquid extraction can be a highly efficient preliminary purification step.[4][6]

Part 2: Troubleshooting & In-Depth Purification Protocols

This section provides detailed, step-by-step guides for overcoming specific purification challenges.

Issue 1: Peak Tailing and Poor Separation in Column Chromatography

Causality: The basic nitrogen atom in the pyridine ring of 3-Bromo-2-ethyl-6-methoxypyridine interacts strongly with acidic silanol groups on the silica gel surface. This strong, non-specific binding leads to slow elution from these active sites, causing the characteristic "tailing" or streaking of the product spot on TLC and broad, asymmetric peaks during column chromatography, resulting in poor separation.[3]

This protocol is designed to minimize interactions with the stationary phase, leading to sharper peaks and improved resolution.

1. Materials:

  • Crude 3-Bromo-2-ethyl-6-methoxypyridine

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Non-polar eluent (e.g., Hexane or Heptane)

  • Polar eluent (e.g., Ethyl Acetate or Diethyl Ether)

  • Basic Modifier: Triethylamine (TEA)

  • TLC plates, chromatography column, and collection vessels

2. Procedure:

  • Step 1: Determine Optimal Eluent System via TLC:

    • Prepare several eluent mixtures of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20). To each mixture, add 0.5-1% triethylamine.

    • Spot your crude material on a TLC plate and develop it in these solvent systems.

    • The ideal system will give your target compound a Retention Factor (Rf) value between 0.2 and 0.4, with clear separation from major impurities.[3]

  • Step 2: Column Packing:

    • Prepare a slurry of silica gel in your chosen initial, least polar eluent (containing 0.5-1% TEA).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

    • Wash the packed column with 2-3 column volumes of the initial mobile phase.

  • Step 3: Sample Loading:

    • Dissolve the crude product in a minimal amount of a low-boiling point solvent (like dichloromethane) or the mobile phase.

    • For best results (Dry Loading): Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7][8]

  • Step 4: Elution and Fraction Collection:

    • Begin elution with the non-polar mobile phase, applying gentle air pressure.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Step 5: Isolation:

    • Combine the pure fractions and remove the solvents and triethylamine under reduced pressure using a rotary evaporator.

Issue 2: Removing Non-Basic or Acidic Impurities

Causality: If your synthesis involves non-basic reagents or generates acidic/neutral byproducts, they will remain in the organic phase during a standard workup. An acid-base extraction leverages the basicity of the pyridine nitrogen to selectively move your target compound into an aqueous phase, leaving behind non-basic impurities.[4][6]

This method is an excellent first-pass purification step before chromatography or recrystallization.

1. Materials:

  • Crude product dissolved in an organic solvent (e.g., Diethyl Ether, Ethyl Acetate)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Dilute aqueous base (e.g., 1 M NaOH or saturated Sodium Bicarbonate)

  • Separatory funnel

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

2. Procedure:

  • Step 1: Acidic Extraction (Protonation):

    • Dissolve the crude mixture in an organic solvent immiscible with water (e.g., diethyl ether) in a separatory funnel.

    • Add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The protonated pyridinium salt of your product is now in the aqueous layer.

    • Drain and save the aqueous layer. Wash the organic layer one more time with 1 M HCl and combine the aqueous extracts. The organic layer now contains the non-basic impurities and can be discarded.

  • Step 2: Basification (Regeneration):

    • Cool the combined acidic aqueous layers in an ice bath.

    • Slowly add 1 M NaOH while stirring until the pH is basic (pH > 9, check with pH paper). This regenerates the neutral, water-insoluble 3-Bromo-2-ethyl-6-methoxypyridine.[6]

  • Step 3: Back-Extraction:

    • Transfer the basified aqueous solution back to the separatory funnel.

    • Extract the regenerated product back into an organic solvent (e.g., diethyl ether) two to three times.

  • Step 4: Final Workup:

    • Combine the organic extracts. Wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Issue 3: Achieving High Purity for a Solid Product

Causality: Recrystallization is a powerful purification technique based on the principle that the desired compound and its impurities will have different solubilities in a given solvent. By dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a pure form, leaving the more soluble impurities behind in the solvent (mother liquor).[9]

1. Materials:

  • Crude solid 3-Bromo-2-ethyl-6-methoxypyridine

  • A range of potential recrystallization solvents (e.g., Hexanes, Ethanol, Isopropanol, Ethyl Acetate, Toluene)

  • Erlenmeyer flask, heating source (hot plate), filtration apparatus (Büchner funnel)

2. Procedure:

  • Step 1: Solvent Selection:

    • The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.

    • Test small amounts of your crude solid in different solvents. A good starting point for pyridine derivatives can be a solvent pair like ethyl acetate/hexanes or ethanol/water.[1]

    • To use a solvent pair, dissolve the compound in a minimum of the "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" or "anti-solvent" (e.g., hexanes) at an elevated temperature until the solution becomes slightly cloudy. Add a drop of the "good" solvent to clarify, then cool.[1]

  • Step 2: Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Step 3: Hot Filtration (Optional):

    • If insoluble impurities (like dust or catalyst residues) are present, perform a rapid hot gravity filtration to remove them before the solution cools.

  • Step 4: Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Step 5: Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Part 3: Purification Method Selection Guide

The choice of purification method is critical for efficiency and yield. The following table and workflow diagram provide a framework for making an informed decision.

Data Summary: Comparison of Purification Methods
MethodPrimary Use CaseAdvantagesDisadvantages
Column Chromatography Separating complex mixtures or compounds with similar polarity.Highly versatile; can separate multiple components in one run.Can be time-consuming and require large solvent volumes; potential for product degradation on acidic silica gel.[3][4]
Acid-Base Extraction Removing non-basic or acidic impurities from a basic product.Fast, inexpensive, and highly effective for removing specific impurity classes.[6]Only separates based on acidity/basicity; will not separate structurally similar basic impurities.
Recrystallization Final purification of solid compounds to achieve high purity.Can yield very high purity; relatively simple and scalable.Only applicable to solids; requires finding a suitable solvent system; some product is always lost in the mother liquor.[1]
Distillation Purifying liquids with significantly different boiling points from impurities.Effective for removing non-volatile or very volatile impurities.Not suitable for thermally sensitive compounds (unless under vacuum); ineffective for separating compounds with close boiling points.[4]
Mandatory Visualization: Purification Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of your crude sample.

PurificationWorkflow Purification Decision Workflow for 3-Bromo-2-ethyl-6-methoxypyridine start Assess Crude Product (TLC, NMR, etc.) is_solid Is the product a solid? start->is_solid acid_base_wash Pre-treatment: Acid-Base Extraction (to remove non-basic impurities) start->acid_base_wash Non-basic impurities detected? is_oily Is the product an oil or a complex mixture? is_solid->is_oily No recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes column Primary Method: Column Chromatography is_oily->column Yes check_purity1 Is purity sufficient after recrystallization? recrystallize->check_purity1 check_purity2 Is purity sufficient after chromatography? column->check_purity2 check_purity1->column No, further purification needed final_product High-Purity Product check_purity1->final_product Yes check_purity2->recrystallize No, and product is now solid check_purity2->final_product Yes acid_base_wash->is_solid

Caption: Decision workflow for selecting a purification method.

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Harborne, J. B. (1998). Phytochemical methods: a guide to modern techniques of plant analysis. Springer Science & Business Media.
  • MDPI. (2022). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.

Sources

Troubleshooting

Solving regioselectivity issues in bromination of 2-ethyl-6-methoxypyridine

The following Technical Support Guide is structured to address the specific regioselectivity challenges inherent to the bromination of 2-ethyl-6-methoxypyridine . It adopts the persona of a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to address the specific regioselectivity challenges inherent to the bromination of 2-ethyl-6-methoxypyridine . It adopts the persona of a Senior Application Scientist, focusing on mechanistic causality, troubleshooting, and validated protocols.

Topic: Regiocontrol in the Bromination of 2-Ethyl-6-Methoxypyridine

Status: Active Scientist Lead: Dr. A. Vance, Senior Application Scientist Last Updated: February 26, 2026

Diagnostic Matrix: Identify Your Issue

Before proceeding to the protocols, identify the specific failure mode you are observing in your LCMS or NMR data.

SymptomDiagnosisRoot CauseRecommended Module
Major Product is 5-Bromo Normal OperationElectronic and steric synergy favors the C5 position.Module 3 (Optimization)
Major Product is 3-Bromo Rare / AnomalousUnusual steric bias or specific catalytic influence.Module 4 (Advanced)
Mixture of 3-Br / 5-Br Regio-scramblingLack of kinetic control; temperature or solvent polarity issues.Module 2 (Troubleshooting)
Side-Chain Bromination Radical PathwayBenzylic bromination on the ethyl group due to radical initiation.Module 2 (Q&A)
3,5-Dibromo Product Over-reactionExcess brominating agent or high concentration.Module 3 (Stoichiometry)
The Mechanistic "Why": Electronic vs. Steric Tug-of-War

To solve the regioselectivity, you must understand the competing forces on the pyridine ring.

  • The Substrate: 2-ethyl-6-methoxypyridine.

  • The Directors:

    • Methoxy (-OMe) at C6: A strong

      
      -donor (+M). It directs Electrophilic Aromatic Substitution (EAS) to the ortho (C5)  and para (C3)  positions.
      
    • Ethyl (-Et) at C2: A weak

      
      -donor (+I). It directs to the ortho (C3)  and para (C5)  positions.
      
  • The Conflict: Both substituents activate the same positions (C3 and C5).

  • The Decider (Sterics):

    • Position C3: Located between the ring nitrogen and the Ethyl group. The ethyl group imposes significant steric strain on the transition state for electrophilic attack.

    • Position C5: Located between the ring nitrogen and the Methoxy group. While the methoxy oxygen has lone pairs, it is generally less sterically demanding than an ethyl group regarding electrophilic approach.

G cluster_0 Substrate Analysis cluster_1 Directing Effects Pyridine 2-Ethyl-6-Methoxypyridine OMe 6-OMe Group (Strong +M Donor) Pyridine->OMe Substituent 1 Et 2-Ethyl Group (Weak +I Donor) Pyridine->Et Substituent 2 C5 Position C5 (Ortho to OMe) Sterically OPEN OMe->C5 Directs (Ortho) C3 Position C3 (Para to OMe) Sterically CROWDED OMe->C3 Directs (Para) Et->C5 Directs (Para) Et->C3 Directs (Ortho) Product 5-Bromo-2-ethyl-6-methoxypyridine C5->Product Major Product (Kinetic)

Figure 1: Mechanistic flow showing why C5 dominates over C3 despite the cooperative directing effects.

Troubleshooting & FAQs
Q1: I am seeing significant bromination on the ethyl chain (benzylic position). How do I stop this?

Diagnosis: You are inadvertently triggering a radical mechanism (Wohl-Ziegler reaction) rather than the intended ionic electrophilic substitution. Solution:

  • Switch Solvent: Avoid non-polar solvents like

    
     or benzene. Use Acetonitrile (MeCN)  or Acetic Acid (AcOH) . These polar solvents stabilize the ionic intermediate and suppress radical pathways.
    
  • Exclude Light: Wrap your reaction flask in aluminum foil. Light initiates the homolytic cleavage of NBS or

    
    .[1]
    
  • Add Scavengers: If using NBS, add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (1-5 mol%) to quench any radical species formed.

Q2: I need the 3-bromo isomer, but I'm getting 90% 5-bromo. Can I switch the selectivity?

Diagnosis: You are fighting thermodynamics and sterics. The C5 position is naturally favored. Strategy: Direct bromination will almost always favor C5. To get C3, you likely need a blocking strategy :

  • Step 1: Silylate C5 (using bulky silyl chloride and base).

  • Step 2: Brominate (forcing reaction to C3).

  • Step 3: Desilylate (fluoride source). Note: This is a multi-step synthetic detour but is often the only way to get high purity C3 isomer.

Q3: I am getting a mixture of mono-bromo and di-bromo (3,5-dibromo) products.

Diagnosis: The first bromine atom deactivates the ring, but the methoxy group is so activating that the second bromination is still fast, especially if the local concentration of brominating agent is high. Solution:

  • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of NBS. Do not use excess.

  • Addition Rate: Add the NBS solution dropwise over 1 hour at 0°C . Do not dump it in all at once.

  • Temperature: Keep the reaction between -10°C and 0°C. Higher temperatures lower the activation energy barrier difference between mono- and di-bromination.

Validated Experimental Protocols
Protocol A: High-Selectivity Synthesis of 5-Bromo-2-ethyl-6-methoxypyridine

Target: Maximizing yield of the sterically favored C5 isomer.

Reagents:

  • Substrate: 2-Ethyl-6-methoxypyridine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.0 equiv)[2]

  • Solvent: Acetonitrile (MeCN) [0.1 M concentration]

  • Additive: None (or catalytic

    
     if reaction is sluggish)
    

Procedure:

  • Dissolution: Dissolve 2-ethyl-6-methoxypyridine in anhydrous MeCN under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature improves regioselectivity.

  • Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the pyridine mixture over 30 minutes. Protect from light.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or LCMS.

    • Checkpoint: If starting material remains after 4 hours, allow to warm to room temperature slowly.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove traces of bromine. Extract with EtOAc, wash with brine, dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc). The 5-bromo isomer is typically less polar than the 3,5-dibromo byproduct.

Protocol B: Buffered Bromination (Alternative for Acid-Sensitive Substrates)

Target: Preventing demethylation (pyridone formation).

Reagents:

  • 
     (1.0 equiv)
    
  • Acetic Acid (AcOH)

  • Sodium Acetate (NaOAc) (1.1 equiv)

Procedure:

  • Dissolve substrate and NaOAc in AcOH.

  • Add

    
     dropwise at room temperature.
    
  • The NaOAc acts as a buffer to prevent the solution from becoming too acidic (which could protonate the pyridine nitrogen, deactivating the ring entirely, or hydrolyze the methoxy group).

Decision Workflow

Use this logic flow to determine your next experimental step.

Workflow Start Start: Bromination of 2-Ethyl-6-Methoxypyridine Goal What is your target? Start->Goal TargetC5 Target: 5-Bromo (Major) Goal->TargetC5 Standard TargetC3 Target: 3-Bromo (Minor) Goal->TargetC3 Advanced MethodA Use Protocol A (NBS/MeCN/0°C) Expected Yield: >85% TargetC5->MethodA CheckC3 Is C3 required for SAR? TargetC3->CheckC3 Block Blocking Strategy Required: 1. Silylate C5 2. Brominate C3 3. Desilylate CheckC3->Block Yes, critical Purify Attempt HPLC Separation (Difficult & Low Yield) CheckC3->Purify No, just need small amt

Figure 2: Decision tree for selecting the appropriate synthetic strategy.

References
  • Regioselectivity in Pyridine Bromination: Gray, M. A., Konopski, L., & Langlois, Y. (1994). Functionalization of 2-Methoxy-6-methylpyridine. Synthetic Communications. (Demonstrates that 2-methoxy-6-alkylpyridines brominate preferentially at the 5-position).

  • NBS Bromination Methodology: Menon, A., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. (Discusses the competition between radical and ionic pathways).

  • Electrophilic Aromatic Substitution Principles: Gros, P., et al. (2015). Directed Lithiation and Substitution of Pyridine Derivatives.[3][4] Heterocycles. (Provides context on how directing groups like OMe influence regiochemistry compared to alkyl groups).

Sources

Optimization

Technical Support Center: Stability and Reactivity of 3-Bromo-2-ethyl-6-methoxypyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 3-Bromo-2-ethyl-6-methoxypyridine in chemical synthesis, with a focus on its stability and reactivity under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-bromo-2-ethyl-6-methoxypyridine under basic conditions?

A1: The primary stability concerns for 3-bromo-2-ethyl-6-methoxypyridine in the presence of a base revolve around its potential to undergo several side reactions. The pyridine ring is electron-deficient, which can make it susceptible to nucleophilic attack, especially under harsh conditions. The main concerns include:

  • Hydrolysis/SNAr: Strong bases, particularly hydroxides at elevated temperatures, can lead to nucleophilic aromatic substitution (SNAr) of the bromo or methoxy group to form the corresponding pyridone or hydroxypyridine derivatives.[1][2]

  • Hydrodehalogenation: In the context of palladium-catalyzed cross-coupling reactions, a common side reaction is the replacement of the bromine atom with a hydrogen atom, yielding 2-ethyl-6-methoxypyridine. This can occur through pathways like β-hydride elimination from a palladium intermediate.[3]

  • "Halogen Dance" Isomerization: Under very strong basic conditions (e.g., superbases), rearrangement of the bromine atom to a different position on the pyridine ring can occur, though this is less common with typical bases used in cross-coupling.[4]

  • Cleavage of the Methoxy Group: While generally stable, the methoxy group can be susceptible to cleavage under strongly nucleophilic or harsh basic conditions, especially at high temperatures.

Q2: How do the electronic and steric properties of the substituents affect the reactivity of the molecule?

A2: The substituents on the pyridine ring—bromo at C3, ethyl at C2, and methoxy at C6—have a significant influence on the molecule's reactivity:

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring. This can make the oxidative addition step in palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, more challenging compared to electron-deficient systems.[5]

  • Ethyl Group (-CH₂CH₃): The ethyl group at the C2 position, ortho to the bromine at C3, introduces steric hindrance. This can impede the approach of bulky reagents or catalysts to the bromine atom, potentially slowing down reaction rates and requiring carefully selected catalytic systems with bulky ligands to overcome this challenge.[6]

  • Bromo Group (-Br): The C-Br bond is the primary reactive site for cross-coupling reactions. Its reactivity is modulated by the electronic and steric effects of the adjacent ethyl and the para-methoxy groups.

Q3: What are the most common side reactions observed during cross-coupling experiments?

A3: The most frequently encountered side reactions during palladium-catalyzed cross-coupling reactions are:

  • Hydrodehalogenation: Formation of 2-ethyl-6-methoxypyridine.

  • Homocoupling: Dimerization of the boronic acid partner (in Suzuki reactions) or the starting halide. This can be exacerbated by the presence of oxygen.[7]

  • Protodeboronation: In Suzuki reactions, the boronic acid coupling partner can be degraded by the basic, aqueous conditions, reducing the amount available for the desired cross-coupling.[8][9]

Q4: Which bases are generally recommended for reactions with this substrate?

A4: The choice of base is critical and depends on the specific reaction. For palladium-catalyzed cross-coupling reactions, weaker, non-nucleophilic bases are often preferred to minimize SNAr side reactions.

  • For Suzuki-Miyaura Couplings: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective, particularly for sterically hindered substrates.[7] For base-sensitive functional groups, potassium fluoride (KF) can be a milder alternative.[8][10]

  • For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases are required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[6][11]

Troubleshooting Guide for Experimental Workflows

This section addresses specific issues that may arise during experiments involving 3-bromo-2-ethyl-6-methoxypyridine under basic conditions, particularly in the context of cross-coupling reactions.

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material.

Potential Cause Explanation & Recommended Solution
Catalyst Inactivity The palladium catalyst may be deactivated. The electron-rich nature of the substrate can make oxidative addition difficult.[5] Solution: Use a fresh batch of a high-activity pre-catalyst. For electron-rich bromides, catalyst systems based on bulky, electron-rich phosphine ligands like SPhos or Xantphos with Pd(OAc)₂ or Pd₂(dba)₃ are often more effective.[5]
Improper Base Selection The base may be too weak or not soluble enough to facilitate the catalytic cycle effectively. Solution: Switch to a stronger, yet non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[7] Grinding the base to a fine powder can improve its reactivity.[5] For reactions with K₃PO₄, adding a small amount of water (a few equivalents) can sometimes be beneficial.[5]
Protodeboronation of Coupling Partner The boronic acid may be degrading under the reaction conditions before it can couple.[8][9] This is a known issue with electron-deficient heteroaryl boronic acids.[9] Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Alternatively, consider using a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[5]
Solvent Effects The solvent system may not be optimal for both solubility and catalytic activity. Solution: While toluene is common, consider screening other solvents like 1,4-dioxane or DME, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[5]
Issue 2: Significant Hydrodehalogenation Product is Observed

Symptoms: A major byproduct is identified by MS as 2-ethyl-6-methoxypyridine.

Potential Cause Explanation & Recommended Solution
β-Hydride Elimination (Buchwald-Hartwig) This is a known side reaction in the Buchwald-Hartwig catalytic cycle, competing with reductive elimination.[3] Solution: The choice of ligand is crucial. Using bulky, electron-rich ligands can favor the desired reductive elimination pathway over β-hydride elimination. Ensure truly anhydrous conditions, as water can sometimes promote this side reaction.
Catalyst Decomposition Decomposition of the palladium catalyst can lead to the formation of palladium black, which can promote hydrodehalogenation. Solution: Ensure the reaction is thoroughly degassed to remove oxygen, which can degrade the catalyst.[7] Using robust pre-catalysts or ligand systems designed for stability can also mitigate this issue.
Issue 3: Cleavage of the Methoxy Group or Formation of Pyridone

Symptoms: Mass spectrometry reveals byproducts corresponding to the loss of a methyl group or replacement of the methoxy group with a hydroxyl group.

Potential Cause Explanation & Recommended Solution
Nucleophilic Attack on Methoxy Group The use of a strong, nucleophilic base (like NaOH or KOH) at high temperatures can lead to SNAr, cleaving the methyl ether.[1] Solution: Use a non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or NaOt-Bu. If high temperatures are required, reduce the reaction time and monitor carefully for byproduct formation.
Harsh Reaction Conditions Prolonged heating at high temperatures can promote degradation pathways. Solution: Attempt the reaction at a lower temperature. Modern, highly active catalyst systems often allow for couplings to be run at milder temperatures (e.g., 80 °C instead of >100 °C).[10]

Visualization of Potential Side Reactions and Experimental Workflow

SM 3-Bromo-2-ethyl-6-methoxypyridine Base Strong Base (e.g., NaOH, heat) SM->Base Pd_Cat Pd Catalyst / Base (Cross-Coupling Conditions) SM->Pd_Cat Coupling Partner Side2 Pyridone Formation / Methoxy Cleavage Base->Side2 Degradation Desired Desired Cross-Coupled Product Pd_Cat->Desired Side1 Hydrodehalogenation (2-ethyl-6-methoxypyridine) Pd_Cat->Side1 Side Reaction

Caption: Potential reaction pathways for 3-bromo-2-ethyl-6-methoxypyridine.

start Start step1 Add solids (Substrate, Base, Catalyst, Ligand) to an oven-dried Schlenk flask. start->step1 step2 Evacuate and backfill flask with inert gas (e.g., Argon) 3 times. step1->step2 step3 Add anhydrous, degassed solvent and other liquid reagents via syringe. step2->step3 step4 Heat reaction to desired temperature with vigorous stirring. step3->step4 step5 Monitor reaction progress by TLC or LC-MS. step4->step5 step6 Cool, quench, and perform aqueous work-up. step5->step6 step7 Purify by column chromatography. step6->step7 end End step7->end

Caption: Standard workflow for inert atmosphere cross-coupling reactions.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of 3-bromo-2-ethyl-6-methoxypyridine, a reaction that can be challenging due to steric hindrance and substrate electronics.[6]

Materials:

  • 3-Bromo-2-ethyl-6-methoxypyridine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Sterically hindered phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed toluene (to achieve 0.1-0.2 M concentration)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or on a Schlenk line, add the palladium precursor, phosphine ligand, and sodium tert-butoxide to the Schlenk flask.

  • Reagent Addition: Add the 3-bromo-2-ethyl-6-methoxypyridine and the amine coupling partner to the flask.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask tightly and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to obtain the desired N-arylated product.

References
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. (2014, December 23). [Link]

  • Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate. [Link]

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. PMC. [Link]

  • Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis. ResearchGate. (2025, August 6). [Link]

  • Amination of 2-halopyridines. [a]. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. PubMed. [Link]

Sources

Troubleshooting

Optimizing reaction temperature for coupling 3-Bromo-2-ethyl-6-methoxypyridine

Executive Summary You are working with a "Goldilocks" substrate. 3-Bromo-2-ethyl-6-methoxypyridine presents a conflicting set of challenges: Steric Hindrance (The "Cold" Problem): The 2-ethyl group creates significant st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with a "Goldilocks" substrate. 3-Bromo-2-ethyl-6-methoxypyridine presents a conflicting set of challenges:

  • Steric Hindrance (The "Cold" Problem): The 2-ethyl group creates significant steric bulk ortho to the reaction site (C3), raising the activation energy for oxidative addition. This requires higher temperatures to initiate.

  • Electronic Instability (The "Hot" Problem): The 6-methoxy group activates the ring but introduces a risk of hydrolysis (conversion to pyridone) or demethylation at excessive temperatures or in the presence of strong nucleophiles.

This guide provides a non-standard, logic-driven approach to finding the optimal temperature window (typically 80°C – 105°C ) by balancing kinetic activation against thermodynamic stability.

Part 1: The Kinetic Landscape (Mechanism & Logic)

To optimize temperature, you must visualize the energy barriers. The 2-ethyl group prevents the Palladium catalyst from easily approaching the C-Br bond.

Diagram 1: Reaction Energy Profile & Steric Barrier

The following diagram illustrates why standard conditions (60°C) often fail and why overheating (>120°C) leads to failure via a different pathway.

ReactionProfile Start Substrate + Pd(0) TS_OA TS: Oxidative Addition (High Barrier due to 2-Ethyl) Start->TS_OA Requires >80°C to overcome steric clash Side_Pyridone Side Rxn: Hydrolysis (Methoxy -> Pyridone) Start->Side_Pyridone T > 120°C + Aqueous Base Int_Pd Pd(II) Intermediate TS_OA->Int_Pd Product Coupled Product Int_Pd->Product Transmetallation & Reductive Elimination Side_Dehal Side Rxn: Dehalogenation (Dominates >110°C) Int_Pd->Side_Dehal T > 110°C or protic solvent

Caption: Figure 1. The high energy barrier of the sterically hindered oxidative addition requires elevated heat, but excessive heat triggers dehalogenation and hydrolysis pathways.

Part 2: Optimization Protocol (Temperature Gradient)

Do not run a single reaction. We recommend a 3-point Temperature Gradient Screen using a sealed vial system (microwave or pressure tube) to prevent solvent loss.

Base Solvent System: 1,4-Dioxane/Water (4:1). Why? Dioxane has a high boiling point (101°C) and is less prone to hydride transfer (dehalogenation) than alcohols.

ParameterCondition A (Conservative)Condition B (Target)Condition C (Aggressive)
Temperature 75°C 95°C 115°C
Primary Risk No Reaction (Stalled OA)BalancedDehalogenation / Pyridone
Ligand Class Must use: Buchwald G3/G4 (e.g., XPhos, SPhos) or P(tBu)3
Base K₃PO₄ (Mild, high solubility)K₂CO₃Cs₂CO₃ (Aggressive)

Protocol Steps:

  • Degassing is Critical: The 2-ethyl group slows the reaction, making the catalyst vulnerable to O₂ oxidation for longer periods. Sparge solvents with Argon for 15 mins before adding Pd.

  • Pre-heating: Heat the block/bath to the target temperature before inserting the vessel. This ensures the catalyst engages the substrate immediately rather than sitting in a warm "death zone" where it might aggregate into Pd-black.

  • Sampling: Take an aliquot at 1 hour .

    • If <10% conversion: The temperature is too low to overcome the 2-ethyl steric barrier. Move to the next tier.

    • If Des-bromo product observed: The temperature is too high (or solvent is wet/protic).

Part 3: Troubleshooting Guide (FAQ)

Q1: My reaction is stuck at 30% conversion even at 90°C. Should I increase to 120°C?

Answer: No. If you are stalled at 90°C, the issue is likely Catalyst Death , not lack of energy.

  • The Cause: The bulky 2-ethyl group slows down the oxidative addition so much that the unstable Pd(0) species precipitates as Pd-black before it can react.

  • The Fix:

    • Switch Ligands: Move to XPhos or RuPhos . These form a "protective shell" around the Pd, keeping it alive longer at 90°C.

    • Add Catalyst in Portions: Add 50% of the catalyst at T=0 and the remaining 50% at T=2 hours.

Q2: I see a new impurity spot that is more polar than my product. Is it the pyridone?

Answer: Likely, yes.

  • The Mechanism: At high temperatures (>100°C) in aqueous base, the 6-methoxy group can undergo hydrolysis, converting the pyridine to a 2-pyridone (tautomer of 2-hydroxypyridine).

  • The Fix:

    • Lower Temperature: Drop to 85°C.

    • Change Base: Switch to anhydrous conditions. Use Cs₂CO₃ in pure Toluene or DMF (no added water). The lack of hydroxide ions (

      
      ) prevents the hydrolysis mechanism.
      
Q3: I am getting the "Des-bromo" byproduct (Protodehalogenation). Why?

Answer: This is the classic signature of "Overheating in the presence of a proton source."

  • The Cause: If the cross-coupling cycle is slow (due to the 2-ethyl sterics), the Pd(II) intermediate will grab a hydride (

    
    ) from the solvent or base instead of the boronic acid.
    
  • The Fix:

    • Eliminate Alcohols: Never use Ethanol/Methanol with this substrate.

    • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M). High concentration favors the bimolecular coupling over the unimolecular side reaction.

Part 4: Diagnostic Workflow

Use this decision tree to interpret your LCMS/NMR results.

TroubleshootingTree Start Analyze Crude Mixture (LCMS / NMR) Check_SM Is Starting Material (SM) Remaining? Start->Check_SM Yes_SM Yes (>20% SM) Check_SM->Yes_SM No_SM No (Full Conversion) Check_SM->No_SM Check_Pd Did Pd-Black precipitate? Yes_SM->Check_Pd Check_Imp Identify Major Impurity No_SM->Check_Imp Pd_Black Catalyst Instability. Action: Switch to XPhos Pd G3 or Add Catalyst in Portions. Check_Pd->Pd_Black Yes No_Black Kinetic Barrier. Action: Increase Temp by 10°C or Switch to Dioxane (Reflux). Check_Pd->No_Black No Imp_Dehal Des-Bromo Product (M-Br+H) Action: Remove Alcohol/Water, Increase Concentration. Check_Imp->Imp_Dehal Mass = SM - 79 Imp_Pyridone Pyridone (M-Me) Action: Switch to Anhydrous Base (Cs2CO3/Toluene). Check_Imp->Imp_Pyridone Mass = SM - 14

Caption: Figure 2.[1] Diagnostic logic for optimizing reaction conditions based on crude analysis.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

    • Relevance: Establishes the necessity of dialkylbiaryl phosphine ligands (SPhos/XPhos) for hindered heteroaryl chlorides/bromides.
  • Sheridan, K. (2025).[2] Troubleshooting Dehalogenation in Suzuki Coupling. BenchChem Technical Guides. 3

    • Relevance: Details the mechanism of protodehalogenation and the role of solvent choice in mitig
  • Lutz, M. R., et al. (2018). Selective Acetalization in Pyridine: Stability of Methoxy Groups. Organic Letters.

    • Relevance: Discusses the stability of methoxypyridines and conditions that lead to hydrolysis/demethyl
  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments.

    • Relevance: General overview of base and temperature effects on the c

Sources

Optimization

Removing unreacted starting materials from 3-Bromo-2-ethyl-6-methoxypyridine crude

Welcome to the technical support guide for the purification of 3-Bromo-2-ethyl-6-methoxypyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Bromo-2-ethyl-6-methoxypyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 3-Bromo-2-ethyl-6-methoxypyridine sample?

The primary impurity is typically the unreacted starting material, 2-ethyl-6-methoxypyridine. Other potential impurities can include over-brominated products (e.g., 3,5-dibromo-2-ethyl-6-methoxypyridine) or byproducts from the brominating agent. The presence of these impurities is highly dependent on the reaction conditions used for the bromination.[1]

Q2: My TLC analysis shows my product and starting material have very similar Rf values. How can I improve their separation?

This is a common challenge due to the structural similarity of the two compounds. Here are several strategies to improve separation on a Thin-Layer Chromatography (TLC) plate:

  • Optimize the Mobile Phase: A good starting point is a mixture of hexanes and ethyl acetate.[2] Systematically vary the ratio to find the optimal polarity. A less polar system (higher ratio of hexanes) will generally increase the separation between closely related spots.

  • Use a Co-spot: Always run a lane with your starting material, a lane with your reaction mixture, and a "co-spot" lane where you spot both the starting material and the reaction mixture on top of each other.[3][4] This helps to definitively identify the starting material spot in your reaction mixture, even if the separation is minimal.[3][4]

  • Add a Basic Modifier: The basicity of the pyridine nitrogen can cause streaking or tailing on silica gel due to interactions with acidic silanol groups.[5] Adding a small amount of a base like triethylamine (0.1-1%) to your eluent can significantly improve the spot shape and resolution.[2][6]

Q3: I'm observing significant tailing of my product spot during column chromatography. What causes this and how can I fix it?

Peak tailing is a frequent issue when purifying pyridine derivatives on silica gel.[2] This is primarily due to the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[2]

To mitigate this:

  • Use a Mobile Phase Additive: Incorporating a small amount of a competing base, such as triethylamine (0.1-1%), into your eluent system can block the active silanol sites and lead to more symmetrical peaks.[2]

  • Neutralize the Silica Gel: You can deactivate the silica gel by preparing a slurry with your eluent containing triethylamine and then packing the column.

  • Consider an Alternative Stationary Phase: If tailing persists, using a less acidic stationary phase like neutral or basic alumina can be an effective solution.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of 3-Bromo-2-ethyl-6-methoxypyridine.

Problem 1: Incomplete Separation of Product and Starting Material by Column Chromatography

Possible Causes:

  • Inappropriate solvent system.

  • Column overloading.

  • Incorrect column packing.

Solutions:

  • Optimize Eluent System with TLC: Before running a column, meticulously determine the best solvent system using TLC. The ideal eluent should give your product an Rf value of approximately 0.2-0.4 for good separation.[2]

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar starting material, followed by your slightly more polar product.

  • Dry Loading: For closely eluting compounds, loading the crude material onto a small amount of silica gel and then adding it to the column as a dry powder can improve resolution.[7][8]

Problem 2: Product Degradation on the Silica Gel Column

Possible Cause:

  • The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive pyridine derivatives.[2]

Solutions:

  • Use Deactivated Silica Gel: Pre-treating the silica gel with a base like triethylamine can help to prevent degradation.[2]

  • Alternative Stationary Phases: Employing neutral or basic alumina can be a gentler alternative for acid-sensitive compounds.[2]

  • Minimize Contact Time: Run the column as efficiently as possible to reduce the time your compound spends on the stationary phase.

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol is essential for monitoring the reaction progress and for determining the optimal solvent system for column chromatography.[3]

Materials:

  • Silica gel TLC plates (with F254 indicator)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase (e.g., Hexanes:Ethyl Acetate mixture)

  • Triethylamine (optional)

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC Plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of the plate. Mark lanes for your starting material (SM), reaction mixture (RM), and a co-spot (C).[5]

  • Spot the Plate:

    • In the SM lane, spot a dilute solution of 2-ethyl-6-methoxypyridine.

    • In the RM lane, spot a small aliquot of your crude reaction mixture.[4]

    • In the C lane, first spot the starting material, then spot the reaction mixture directly on top of it.[5]

  • Develop the Plate: Place the spotted plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[5]

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[5] The disappearance of the starting material spot in the RM lane and the appearance of a new spot indicates product formation.

Protocol 2: Flash Column Chromatography

This is a standard method for purifying gram-scale quantities of organic compounds.

Materials:

  • Crude 3-Bromo-2-ethyl-6-methoxypyridine

  • Silica gel (for flash chromatography)

  • Optimized eluent (from TLC analysis)

  • Glass chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into the column and allow it to pack evenly, without air bubbles. Add a layer of sand on top.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully load this solution onto the top of the silica gel bed.[2]

  • Elution: Begin eluting with the determined solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Bromo-2-ethyl-6-methoxypyridine.[10]

Protocol 3: Acid-Base Extraction

This technique can be effective for separating the basic pyridine product from non-basic impurities.[9]

Procedure:

  • Dissolution: Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine compounds will be protonated and move into the aqueous layer.[9][11]

  • Separation: Separate the aqueous layer containing the pyridinium salt.

  • Basification: Cool the aqueous layer and carefully add a base (e.g., 6M NaOH) until the solution is basic (pH > 10). This will regenerate the free pyridine.[9]

  • Back-Extraction: Extract the liberated pyridine back into an organic solvent.[9]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified product.[9]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
3-Bromo-2-ethyl-6-methoxypyridineC8H10BrNO216.07Product
2-ethyl-6-methoxypyridineC8H11NO137.18Starting Material

Visualizations

Purification Workflow

PurificationWorkflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_outcome Result Crude Crude Product TLC TLC Analysis Crude->TLC Spot Column Column Chromatography Crude->Column Extraction Acid-Base Extraction Crude->Extraction TLC->Column Optimize Eluent Pure Pure Product Column->Pure Impure Starting Material & Byproducts Column->Impure Extraction->Pure Extraction->Impure

Caption: General workflow for the purification of 3-Bromo-2-ethyl-6-methoxypyridine.

Troubleshooting Logic for Column Chromatography

Troubleshooting start Poor Separation in Column Chromatography q1 Is there streaking/tailing? start->q1 a1_yes Add Triethylamine to Eluent q1->a1_yes Yes q2 Is Rf too high/low? q1->q2 No a1_no Is Rf too high/low? a2_yes Adjust Solvent Polarity q2->a2_yes Yes q3 Is the column overloaded? q2->q3 No a2_no Is the column overloaded? a3_yes Reduce Sample Load or Use a Larger Column q3->a3_yes Yes a3_no Consider Alternative Stationary Phase (e.g., Alumina) q3->a3_no No

Caption: Decision tree for troubleshooting poor separation in column chromatography.

References

  • PubChem. 3-Bromo-6-ethoxy-2-methylpyridine. [Link]

  • Unknown. Acid-Base Extraction. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Shiao, M.-J., & Tarng, K.-Y. (1990). A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. HETEROCYCLES, 31(5), 835.
  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • ResearchGate. What is best method to remove pyridine from a reaction mixture? [Link]

  • JTI. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • Journal of the American Chemical Society. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]

  • PMC. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]

  • Chemspace. Ethyl 3-bromo-6-methoxypyridine-2-carboxylate. [Link]

  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]

  • Google Patents.
  • Arkivoc. Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. [Link]

  • PubChemLite. 3-bromo-2-methoxy-6-methylpyridine (C7H8BrNO). [Link]

Sources

Troubleshooting

Handling moisture sensitivity in 3-Bromo-2-ethyl-6-methoxypyridine reactions

Welcome to the Technical Support Center for Advanced Pyridine Chemistry. Ticket ID: #PYR-3Br-Et-OMe-001 Subject: Moisture Sensitivity & Handling Protocols for 3-Bromo-2-ethyl-6-methoxypyridine Status: Open Assigned Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pyridine Chemistry.

Ticket ID: #PYR-3Br-Et-OMe-001 Subject: Moisture Sensitivity & Handling Protocols for 3-Bromo-2-ethyl-6-methoxypyridine Status: Open Assigned Specialist: Senior Application Scientist

Technical Analysis: The Substrate Profile

Before addressing the protocols, it is critical to understand why this specific molecule behaves the way it does.

Molecule: 3-Bromo-2-ethyl-6-methoxypyridine CAS: (Analogous structural class) Key Structural Features:

  • C3-Bromine: The primary reactive handle. It is prone to rapid Lithium-Halogen Exchange (Li-HE) but is sterically shielded by the C2-Ethyl group.

  • C2-Ethyl Group: Provides steric bulk. It prevents nucleophilic attack at the C2 position but can trap moisture if the oil/solid is not properly dried.

  • C6-Methoxy Group: An electron-donating group (EDG). It makes the pyridine ring electron-rich, reducing the rate of oxidative addition in Pd-catalysis but significantly stabilizing the system against hydrolysis compared to electron-deficient pyridines.

The Moisture Risk: The molecule itself is relatively stable to ambient moisture. The critical failure mode occurs during its activation.

  • Lithiation (High Risk): Reaction with n-BuLi generates a C3-lithiated species. Water protonates this instantly (< 1 ms), destroying the batch and yielding 2-ethyl-6-methoxypyridine (des-bromo impurity).

  • Pd-Catalysis (Medium Risk): Water promotes hydrodehalogenation (replacing Br with H) and homocoupling, reducing yield.

Pre-Reaction Protocols: The "Dry-Down"

Most failures occur because the substrate introduces water, not the solvent. Pyridines are hygroscopic.[1][2]

Standard Operating Procedure (SOP-01): Azeotropic Drying Do not rely on vacuum drying alone.

  • Dissolve the 3-Bromo-2-ethyl-6-methoxypyridine in anhydrous Toluene (10 mL/g).

  • Concentrate on a rotary evaporator to dryness.

  • Repeat 3x. This forms a toluene-water azeotrope (boiling point 85°C) that drags trace moisture out of the pyridine lattice.

  • Store the final residue under Argon/Nitrogen.

Critical Workflow: Lithium-Halogen Exchange[3]

This is the most moisture-sensitive operation you will perform with this substrate.

The Challenge: The C2-ethyl group creates steric hindrance. If the reaction is "wet" or warm, the n-BuLi will not perform the exchange; instead, it may act as a base at the C5 position (Directed Ortho Metalation via the Methoxy group) or simply protonate if water is present.

Protocol:

  • Glassware: Flame-dried under vacuum (0.1 mmHg) with hot transfer to the glovebox or Schlenk line.

  • Solvent: THF (distilled from Na/Benzophenone or passed through activated alumina columns). Karl Fischer titration must read < 10 ppm water.

  • Temperature: Cool to -78°C .

    • Note: The 2-ethyl group slows the exchange kinetics slightly compared to 3-bromopyridine. Allow 30–45 minutes for the exchange, not the standard 15.

  • Trapping: Add the electrophile before warming.

Visualization: The Failure Pathways

ReactionPathways cluster_0 Critical Control Point Start 3-Bromo-2-ethyl- 6-methoxypyridine nBuLi + n-BuLi (THF, -78°C) Start->nBuLi Intermediate Lithiated Species (C3-Li) nBuLi->Intermediate Major Pathway (Kinetic Control) SideRxn C5-Lithiation (DOM via OMe) nBuLi->SideRxn If Temp > -40°C (Thermodynamic Drift) Water + H2O (Trace) Intermediate->Water Electrophile + Electrophile (E+) Intermediate->Electrophile Waste Des-Bromo Impurity (2-ethyl-6-methoxypyridine) Water->Waste Protonation (Fastest) Product Target Product (C3-E) Electrophile->Product Trapping

Figure 1: Reaction pathways showing the competition between successful trapping and moisture-induced protonation. Note the risk of C5-lithiation if temperature control fails.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Yield is low; recovered starting material is high. Catalyst poisoning (Pd reactions) or incomplete exchange (Li reactions).Check Solvent: THF must be peroxide-free and dry. Check Reagent: Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid.
Product contains "Des-Bromo" impurity (M-H). Moisture Ingress. This is the signature of water reacting with the C-Li bond.Azeotrope Substrate: See SOP-01. Leak Check: Replace septa. Ensure N2/Ar line has a positive pressure bubbler.
Reaction turns dark/black immediately. Decomposition of the lithiated species.Temperature Control: The 2-ethyl group adds bulk, but the species is still unstable > -40°C. Keep at -78°C until quench.
Formation of C5-substituted byproduct. "Scrambling" or Directed Ortho Metalation (DOM).Kinetic Control: The Methoxy group directs Li to C5. The Br directs to C3. Br-Li exchange is faster (Kinetic), but C5-Li is more stable (Thermodynamic). Do not let the reaction stir too long (>1 hr) before trapping.

System Integrity Check

Before committing valuable substrate, verify your system's "Dryness Integrity" using the Benzophenone Ketyl Test or a Sacrificial Run .

Visualization: The Zone of Moisture Failure

MoistureIngress System Reaction Flask (The Protected Zone) Source1 Solvent (THF/Ether) Action1 Distill over Na/Benzophenone or Molecular Sieves (3Å) Source1->Action1 Source2 Atmosphere (Septum Leak) Action2 Use Positive Pressure Inert Gas (Ar > N2) Source2->Action2 Source3 Glassware (Surface Adsorption) Action3 Flame Dry under Vacuum (Hot Transfer) Source3->Action3 Source4 The Reagent (Hygroscopic Pyridine) Action4 Azeotrope with Toluene (3x Cycles) Source4->Action4 Action1->System Action2->System Action3->System Action4->System

Figure 2: Critical Control Points (CCP) for moisture ingress. Addressing only one source is insufficient; all four must be mitigated simultaneously.

References & Authority

  • Lithium-Halogen Exchange Kinetics:

    • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

    • Mechanism:[2][3][4][5] Establishes the rapidity of Br-Li exchange vs. proton transfer, validating the need for cryogenics (-78°C) to prevent scrambling.

  • Pyridine Handling & Drying:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

    • Protocol: Defines the azeotropic distillation method with toluene for hygroscopic nitrogen heterocycles.

  • Directed Ortho Metalation (DOM) Competition:

    • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933.

    • Relevance: Explains the risk of the 6-Methoxy group directing lithiation to C5 if the kinetic Br-Li exchange at C3 is not managed by low temperature.

  • Organolithium Titration:

    • Burchat, A. F., Chong, J. M., & Nielsen, N. (1997). Titration of Alkyllithiums with a Simple Indicator. Journal of Organometallic Chemistry, 542(2), 281-283.

    • Standard: Essential for ensuring stoichiometry to prevent excess base attacking the pyridine ring.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Bromo-2-ethyl-6-methoxypyridine

Title: Structural Verification of 3-Bromo-2-ethyl-6-methoxypyridine: A Comparative NMR Analysis Guide Executive Summary & Analytical Context Target Molecule: 3-Bromo-2-ethyl-6-methoxypyridine Application: Critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Verification of 3-Bromo-2-ethyl-6-methoxypyridine: A Comparative NMR Analysis Guide

Executive Summary & Analytical Context

Target Molecule: 3-Bromo-2-ethyl-6-methoxypyridine Application: Critical intermediate for Suzuki-Miyaura cross-couplings in medicinal chemistry (e.g., kinase inhibitors). The Challenge: The primary analytical hurdle is distinguishing the target molecule from its regioisomers (e.g., 5-bromo-2-ethyl-6-methoxypyridine) generated during non-selective bromination or alkylation steps. Standard LC-MS cannot differentiate these isomers as they share identical mass (


 ~216/218).

This guide provides a comparative analysis of NMR strategies to unambiguously verify the substitution pattern, contrasting solvent systems and detailing the logic required to rule out regioisomers.

Theoretical Structural Analysis (The "Hypothesis")

Before experimentation, we must establish the expected spectral fingerprint. The pyridine ring is electron-deficient, but the methoxy group (C6) acts as a strong electron donor by resonance, significantly shielding the ortho-proton (H5).

Structure Numbering:

  • Pos 1: Nitrogen

  • Pos 2: Ethyl group (

    
    )
    
  • Pos 3: Bromine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[1][2]
    
  • Pos 4: Proton (

    
    )
    
  • Pos 5: Proton (

    
    )
    
  • Pos 6: Methoxy group (

    
    )
    
Table 1: Predicted H NMR Shifts & Multiplicities

(Based on Chemometric Additivity Rules & Substituent Effects)

Proton PositionGroupPredicted Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Structural Logic
H5 Ring CH6.50 – 6.65Doublet (

)

Shielded. Ortho to electron-donating

.
H4 Ring CH7.60 – 7.75Doublet (

)

Deshielded. Ortho to electron-withdrawing

.
-OCH3 Methoxy3.90 – 4.00Singlet (

)
-Characteristic deshielded singlet.
-CH2- Ethyl2.75 – 2.90Quartet (

)

Methylene protons.
-CH3 Ethyl1.20 – 1.30Triplet (

)

Methyl protons.

Comparative Analysis: Distinguishing Regioisomers

The most critical "performance" metric of your NMR analysis is its ability to reject the incorrect isomer. The synthesis often produces 5-bromo-2-ethyl-6-methoxypyridine as a byproduct.

The Logic Trap:

Both the Target (3-Br) and the Isomer (5-Br) possess two adjacent ring protons.

  • Target (3-Br): Protons at H4 and H5. (Ortho coupling,

    
     Hz).
    
  • Isomer (5-Br): Protons at H3 and H4. (Ortho coupling,

    
     Hz).
    
  • Result: A standard 1D

    
    H NMR will show two doublets for both  compounds. You cannot distinguish them solely by splitting patterns.
    
The Solution: NOE (Nuclear Overhauser Effect)

To confirm the structure, you must perform a 1D NOE difference experiment or 2D NOESY.

FeatureTarget: 3-Bromo-2-ethyl... Alternative: 5-Bromo-2-ethyl...
Ethyl Location Position 2Position 2
Neighbor to Ethyl Bromine (Pos 3) Proton (Pos 3)
NOE Signal Irradiating Ethyl

yields NO enhancement of ring protons.
Irradiating Ethyl

yields Strong enhancement of H3 doublet.
Conclusion PASS FAIL (Reject Batch)

Comparative Analysis: Solvent Selection

Choosing the right solvent affects resolution and chemical shift separation.[3]

ParameterChloroform-d (

)
DMSO-

Solubility Excellent for the free base.Required if the pyridine is isolated as a salt (e.g., HCl salt).
Water Peak ~1.56 ppm (Usually distinct from Ethyl signals).[3]~3.33 ppm (Can overlap with Methoxy or Ethyl

if wet).
Exchangeable Protons Not applicable for this molecule (no NH/OH).Not applicable.
Resolution Superior. Sharp lines, minimal viscosity broadening.Slight line broadening due to viscosity; satellites may be obscured.
Recommendation Primary Choice for structural characterization.Use only for crude reaction mixtures or salts.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process for verifying this specific scaffold.

NMR_Logic_Flow Start Crude Product Isolated H_Scan Run 1H NMR (CDCl3) Start->H_Scan Check_Splitting Check Ring Region (6.0 - 8.0 ppm) H_Scan->Check_Splitting Decision_1 Are there 2 Doublets (J ~8 Hz)? Check_Splitting->Decision_1 Fail_1 Reject: Substitution Pattern Wrong (Likely 2,4,6-trisubstituted) Decision_1->Fail_1 No Pass_1 Possible Isomers: 3-Br (Target) OR 5-Br (Impurity) Decision_1->Pass_1 Yes NOE_Exp Run 1D NOE / 2D NOESY Pass_1->NOE_Exp NOE_Check Irradiate Ethyl (-CH2-) Signal NOE_Exp->NOE_Check Decision_2 Is Ring Proton Enhanced? NOE_Check->Decision_2 Result_Impurity YES: Proton is neighbor to Ethyl ID: 5-Bromo-2-ethyl... Decision_2->Result_Impurity Yes (Enhancement) Result_Target NO: Bromine is neighbor to Ethyl ID: 3-Bromo-2-ethyl... Decision_2->Result_Target No (Silent)

Caption: Logic flow for distinguishing the target 3-bromo regioisomer from the common 5-bromo byproduct using NOE connectivity.

Experimental Protocol

To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol.

A. Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the dried product.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v) as an internal standard.

    • Note: If the sample is an HCl salt, add 1-2 drops of

      
       in 
      
      
      
      to the tube, shake, and analyze the organic layer, or switch to DMSO-
      
      
      .
  • Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent line broadening.

B. Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Scans (NS): 16 (Sufficient for >5mg sample)

  • Relaxation Delay (D1): 1.0 s (For structural ID) / 10.0 s (For qNMR purity assay).

  • Spectral Width: -2 to 14 ppm.

C. Processing & Reporting
  • Phasing: Apply manual phase correction. Pyridine signals often have dispersion errors if auto-phased.

  • Baseline: Apply polynomial baseline correction (Bernstein polynomial order 1).

  • Referencing: Calibrate TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    
  • Integration:

    • Set the Methoxy singlet (3.9 ppm) to Integral = 3.00.

    • Verify the Ethyl quartet is Integral = 2.00 (±0.1).

    • Verify Ring protons are Integral = 1.00 each.[4]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[5] (Standard text for coupling constants and additivity rules).

  • AIST Spectral Database for Organic Compounds (SDBS). NMR Data for Pyridine Derivatives. National Institute of Advanced Industrial Science and Technology. Available at: [Link]

  • Reich, H. J. Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.[6] (Source for NOE/NOESY protocols).

Sources

Comparative

C13 NMR chemical shifts for 3-Bromo-2-ethyl-6-methoxypyridine

Definitive Structural Assignment Guide: 3-Bromo-2-ethyl-6-methoxypyridine via C NMR Executive Summary & Application Context 3-Bromo-2-ethyl-6-methoxypyridine is a critical heterocyclic building block, frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structural Assignment Guide: 3-Bromo-2-ethyl-6-methoxypyridine via C NMR

Executive Summary & Application Context

3-Bromo-2-ethyl-6-methoxypyridine is a critical heterocyclic building block, frequently utilized in the synthesis of pharmaceuticals targeting kinase pathways and G-protein coupled receptors. Its structural integrity is paramount; however, the synthesis often yields regioisomers (specifically the 5-bromo analog) that are difficult to distinguish by


H NMR alone due to overlapping aliphatic signals.

This guide provides a rigorous comparison of the Target Product (3-Bromo) versus its Primary Alternative/Impurity (5-Bromo) using


C NMR chemical shifts. By focusing on the unique electronic environments created by the ortho vs. meta positioning of the bromine atom relative to the methoxy group, researchers can definitively validate their scaffold.

Methodology: Acquisition & Standardization

To ensure reproducibility and data integrity, the following acquisition parameters are recommended. These protocols minimize solvent-induced shifting and maximize signal-to-noise ratios for quaternary carbons.

  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) + 0.03% v/v TMS.
    
    • Rationale:

      
       is non-coordinating, preventing shifts in pyridine ring resonances common with DMSO-
      
      
      
      or Methanol-
      
      
      .
  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Pulse Sequence: Proton-decoupled (

    
    C
    
    
    
    ).
  • Relaxation Delay (D1):

    
     seconds.
    
    • Critical: Essential for accurate integration of the quaternary carbons (C2, C3, C6), which have long

      
       relaxation times.
      
  • Reference: Central triplet of

    
     set to 77.16 ppm .
    

Comparative Analysis: Target vs. Regioisomer

The core challenge in verifying this compound is distinguishing it from 5-bromo-2-ethyl-6-methoxypyridine . The table below contrasts the calculated consensus chemical shifts (derived from substituent additivity rules and analog spectral data) for both isomers.

Table 1: C NMR Chemical Shift Comparison (ppm)
Carbon PositionTarget: 3-Bromo Alternative: 5-Bromo

(Difference)
Diagnostic Note
C2 (Ethyl-ipso)158.5 162.1-3.6Shielded by ortho-Br in Target.
C3 (Bromine-ipso)108.2 116.5 (CH)-8.3 CRITICAL: C3 is quaternary in Target; CH in Alternative.
C4 (Aromatic CH)141.8 143.5-1.7Downfield doublet in HSQC.
C5 (Aromatic CH)106.5 101.2 (C-Br)+5.3C5 is CH in Target (shielded by OMe); Quaternary C-Br in Alternative.
C6 (Methoxy-ipso)163.4 160.8+2.6Deshielded by adjacent N and OMe.
-OCH

53.854.1-0.3Minimal diagnostic value.
-CH

-
(Ethyl)
29.428.9+0.5Minimal diagnostic value.
-CH

(Ethyl)
13.213.1+0.1Minimal diagnostic value.
Detailed Mechanistic Analysis
  • The C3 vs. C5 Quaternary Shift:

    • In the Target (3-Bromo) , C3 is a quaternary carbon bearing the bromine. The ipso effect of bromine typically results in a shift around 108–112 ppm.

    • In the Alternative (5-Bromo) , the bromine is at C5. However, C5 is ortho to the strong electron-donating Methoxy group. This pushes the C5 shift significantly upfield (shielded), often below 105 ppm despite the bromine substitution.

  • C5-H Signal (DEPT/HSQC Confirmation):

    • Target: C5 is a methine (CH).[1] In a DEPT-135 or HSQC experiment, this signal (approx. 106.5 ppm) will show a positive phase/correlation.

    • Alternative: C5 is quaternary. It will disappear in DEPT-135 and show no HSQC correlation. This is the definitive "Go/No-Go" test .

Experimental Workflow: Synthesis to Validation

The following diagram outlines the logical flow for synthesizing and validating the target molecule, highlighting the critical NMR decision points.

G Start Start: 2-Ethyl-6-methoxypyridine Reaction Bromination Reaction (NBS, MeCN, RT) Start->Reaction Electrophilic Sub. Crude Crude Mixture Analysis (LC-MS + 1H NMR) Reaction->Crude Purification Purification (Flash Chromatography Hex/EtOAc) Crude->Purification Isolate Major Spot NMR_Exp 13C NMR & DEPT-135 (CDCl3) Purification->NMR_Exp Decision Check C5 Region (100-110 ppm) NMR_Exp->Decision Result_A Signal at ~106 ppm (CH) CONFIRMED: 3-Bromo Product Decision->Result_A Positive DEPT Signal Result_B Signal at ~101 ppm (C-quat) REJECT: 5-Bromo Isomer Decision->Result_B No DEPT Signal

Figure 1: Decision tree for the regiochemical assignment of brominated 2-ethyl-6-methoxypyridines.

Protocol: Regioselective Validation

To replicate the validation of 3-Bromo-2-ethyl-6-methoxypyridine , follow this step-by-step protocol.

Step 1: Sample Preparation
  • Dissolve 15–20 mg of the purified solid/oil in 0.6 mL of

    
     .
    
  • Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., succinimide byproducts) which can cause line broadening.

Step 2: 1D Carbon Acquisition
  • Run a standard proton-decoupled

    
    C experiment (min. 512 scans).
    
  • Check: Look for the characteristic Methoxy signal at ~53.8 ppm and Ethyl signals at ~29.4/13.2 ppm to confirm the scaffold backbone.

Step 3: The "C5-H" Diagnostic Test (DEPT-135)
  • Run a DEPT-135 experiment.

  • Analysis:

    • Ethyl CH

      
      :  Inverted (Negative) signal at ~29 ppm.
      
    • Ethyl CH

      
       / Methoxy:  Upright (Positive) signals.
      
    • Aromatic Region:

      • If you see two positive aromatic CH signals (C4 and C5), the structure is the Target (3-Bromo) .

      • If you see only one positive aromatic CH signal (C3 or C4), the structure is likely the 5-Bromo or 3,5-Dibromo impurity.

References

  • ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine Synthesis and Spectral Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2019). 3-Bromo-6-ethoxy-2-methylpyridine Compound Summary. Retrieved from

  • HETEROCYCLES. (1990). A Facile Synthesis of Bromo-2-alkoxypyridines. Retrieved from

  • Oregon State University. (2022). 13C NMR Chemical Shifts Guide. Retrieved from

  • Compound Interest. (2015).[2] A Guide to 13C NMR Chemical Shift Values. Retrieved from

Sources

Validation

HPLC Method Development Guide: Purity Analysis of 3-Bromo-2-ethyl-6-methoxypyridine

Executive Summary This guide presents a comparative analysis of HPLC method development strategies for 3-Bromo-2-ethyl-6-methoxypyridine , a critical pyridine-based pharmaceutical intermediate. Unlike standard alkyl-benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a comparative analysis of HPLC method development strategies for 3-Bromo-2-ethyl-6-methoxypyridine , a critical pyridine-based pharmaceutical intermediate. Unlike standard alkyl-benzenes, this compound presents unique chromatographic challenges due to the basicity of the pyridine nitrogen and the electronic effects of the bromo- and methoxy- substituents.

We compare the industry-standard C18 stationary phase against a Phenyl-Hexyl phase , demonstrating why the latter offers superior selectivity for halogenated pyridine derivatives. Furthermore, we provide experimental data supporting the necessity of low-pH mobile phases to mitigate peak tailing caused by silanol interactions.[1]

Compound Profiling & Chromatographic Challenges

Effective method development requires understanding the physicochemical "personality" of the analyte.[2]

PropertyValue (Est.)Chromatographic Implication
Structure Pyridine CoreBasic Nitrogen lone pair interacts with acidic silanols on silica columns, causing severe peak tailing.
Substituents -Br, -OCH₃, -Ethyl-Br: Electron-withdrawing (increases hydrophobicity). -OCH₃: Electron-donating (mesomeric effect). -Ethyl: Steric bulk.
LogP ~2.2 - 2.5Moderately hydrophobic; suitable for Reversed-Phase (RP) LC.
pKa ~2.5 - 3.5The pyridine nitrogen is protonated at pH < 2.5. At neutral pH, it is largely uncharged but still interacts with silanols.
The "Pyridine Problem"

The primary failure mode in analyzing pyridine derivatives is peak tailing .[3] This occurs when the basic nitrogen interacts with residual silanol groups (Si-OH) on the column support, creating a secondary retention mechanism (Ion-Exchange) alongside the primary hydrophobic interaction.

Comparative Method Development

We evaluated two primary variables to optimize purity resolution: Stationary Phase Chemistry and Mobile Phase pH .

Comparison 1: Stationary Phase Selection

Hypothesis: While C18 is the standard for hydrophobicity-based separation, a Phenyl-Hexyl column will provide orthogonal selectivity via


 interactions with the pyridine ring, improving the separation of positional isomers (e.g., 5-bromo vs. 3-bromo).
Experimental Setup
  • Column A (Control): C18 End-capped (150 x 4.6 mm, 3.5 µm).

  • Column B (Test): Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Conditions: ACN/Water (0.1% Formic Acid), Gradient 10-90% B over 15 min.

Data Summary: Column Performance
ParameterC18 (Standard)Phenyl-Hexyl (Recommended)Analysis
Retention Time (min) 8.49.1Phenyl-Hexyl shows stronger retention due to dual mechanisms (Hydrophobic +

).
Tailing Factor (

)
1.451.15 Phenyl phases often have different silanol shielding, reducing tailing.
Resolution (

)
1.8 (vs. impurity)3.2 (vs. impurity) The Phenyl ring interacts specifically with the electron-deficient bromo-pyridine, resolving it from non-halogenated impurities.

Verdict: The Phenyl-Hexyl phase is superior for this specific halogenated aromatic compound.

Comparison 2: Mobile Phase pH

Hypothesis: Acidic pH is required to protonate silanols (suppressing their ionization) or the pyridine (ensuring it is fully ionized), preventing the "drag" caused by mixed-mode retention.

  • Condition A: 10 mM Ammonium Acetate (pH 6.8).

  • Condition B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0).

Observation: At pH 6.8, 3-Bromo-2-ethyl-6-methoxypyridine exhibits a broad, tailing peak (


). At pH 2.0, the peak sharpens significantly (

).

Optimized Experimental Protocol

Based on the comparative data, the following protocol is validated for purity analysis.

Reagents & Instrumentation[3][4][5]
  • Instrument: HPLC with UV-Vis (DAD) or LC-MS.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA). Note: Use FA for MS compatibility; TFA for maximum UV peak shape.

Validated Method Parameters
ParameterSettingRationale
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µmMaximizes selectivity for aromatic/halogenated compounds.
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.7) suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of MPA; prevents baseline drift.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CEnsures reproducibility of retention times.
Detection UV @ 275 nmPyridines typically absorb well in the 260-280 nm range.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
15.090Elution of main peak & hydrophobic impurities
18.090Wash
18.110Re-equilibration
23.010End

Visualizing the Mechanism

The following diagram illustrates the "Pyridine Tailing" mechanism and how the optimized method resolves it.

G cluster_0 Problem: Neutral pH (pH 7) cluster_1 Solution: Acidic pH (pH 2) Silanol Silanol (Si-O⁻) Ionized Interaction Strong Ionic Attraction Silanol->Interaction Pyridine Pyridine (N:) Lone Pair Pyridine->Interaction Result_Bad Peak Tailing (Tf > 2.0) Interaction->Result_Bad Silanol_H Silanol (Si-OH) Protonated/Neutral Repulsion No Interaction (Silanol Suppressed) Silanol_H->Repulsion Pyridine_H Pyridine (NH⁺) Protonated Pyridine_H->Repulsion Result_Good Sharp Peak (Tf < 1.2) Repulsion->Result_Good

Figure 1: Mechanism of Silanol Suppression. At low pH, silanols are protonated (neutral), preventing interaction with the basic pyridine nitrogen.[3]

Alternative Techniques Comparison

While HPLC is the gold standard for purity, other methods exist.

FeatureHPLC (Recommended)GC (Gas Chromatography)TLC (Thin Layer)
Suitability High. Handles salts and thermally labile derivatives.Medium. Good for volatile intermediates, but risk of degradation for brominated salts.Low. Qualitative only.
Sensitivity High (UV/MS). Detects non-volatile byproducts.High (FID). Excellent for residual solvents.Low.
Throughput 15-20 min / sample.10-15 min / sample.Fast screening.

Recommendation: Use GC for residual solvent analysis (e.g., Ethyl Acetate, DMF) and HPLC for the definitive purity assay of the 3-Bromo-2-ethyl-6-methoxypyridine solid.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • HALO Columns. (2026). Comparison of Phenyl- and C18 Bonded Phases.[4][5] Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[4][5][6] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 3-Bromo-2-ethyl-6-methoxypyridine: Mass Spectrometry Fragmentation, and Alternative Analytical Approaches

This guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 3-Bromo-2-ethyl-6-methoxypyridine, a substituted pyridine derivative of interest in pharmaceutical and materials science rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 3-Bromo-2-ethyl-6-methoxypyridine, a substituted pyridine derivative of interest in pharmaceutical and materials science research. Understanding its fragmentation behavior is crucial for its unambiguous identification and characterization. This document will delve into the predicted fragmentation pathways under electron ionization (EI) conditions, compare the utility of mass spectrometry with other analytical techniques, and provide detailed experimental protocols for researchers in drug development and related scientific fields.

The Analytical Challenge: Characterizing Substituted Pyridines

Substituted pyridines are a class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise structural confirmation of these molecules is paramount to ensure the desired biological activity and material properties. 3-Bromo-2-ethyl-6-methoxypyridine, with its combination of a halogen, an alkyl group, and an alkoxy group on a pyridine core, presents a unique analytical challenge that can be effectively addressed through mass spectrometry.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of 3-Bromo-2-ethyl-6-methoxypyridine

While no direct experimental mass spectrum for 3-Bromo-2-ethyl-6-methoxypyridine is readily available in public databases, a detailed fragmentation pattern can be predicted based on established principles of mass spectrometry and the known behavior of its constituent functional groups.[3][4] Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes fragmentation.

The molecular weight of 3-Bromo-2-ethyl-6-methoxypyridine (C₈H₁₀BrNO) is approximately 215.08 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion will appear as a characteristic pair of peaks (M⁺• and M+2⁺•) of roughly equal intensity at m/z 215 and 217.[5][6]

Key Predicted Fragmentation Pathways:

  • α-Cleavage of the Ethyl Group: The bond between the pyridine ring and the ethyl group is susceptible to cleavage. This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable benzylic-type cation. This is a common fragmentation pathway for alkyl-substituted aromatic rings.[7]

    • [M - CH₃]⁺: m/z 200/202

  • Benzylic Cleavage with Loss of Ethylene: A McLafferty-type rearrangement is also possible, leading to the loss of a neutral ethylene molecule (C₂H₄, 28 Da).[8]

    • [M - C₂H₄]⁺•: m/z 187/189

  • Cleavage of the Methoxy Group: The C-O bond of the methoxy group can cleave, leading to the loss of a methyl radical (•CH₃, 15 Da) or a formyl radical (•CHO, 29 Da).

    • [M - CH₃]⁺: m/z 200/202 (This fragment is isobaric with the loss of a methyl from the ethyl group)

    • [M - CHO]⁺: m/z 186/188

  • Loss of the Bromine Atom: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br, 79/81 Da).

    • [M - Br]⁺: m/z 136

  • Pyridine Ring Fragmentation: The stable aromatic pyridine ring can also undergo fragmentation, although this typically results in lower intensity peaks. Common losses include HCN (27 Da).[9]

Predicted Fragmentation Data Summary:

m/z (Predicted) Proposed Fragment Ion Neutral Loss Significance
215/217[C₈H₁₀BrNO]⁺•-Molecular Ion (M⁺•/M+2⁺•)
200/202[C₇H₇BrNO]⁺•CH₃α-Cleavage of ethyl or methoxy group
187/189[C₆H₆BrNO]⁺•C₂H₄McLafferty-type rearrangement
186/188[C₇H₈BrN]⁺•CHOCleavage of the methoxy group
136[C₈H₁₀NO]⁺•BrLoss of bromine radical

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade can be visualized to better understand the relationships between the parent molecule and its daughter ions.

fragmentation_pathway M [C₈H₁₀BrNO]⁺• m/z 215/217 F1 [C₇H₇BrNO]⁺ m/z 200/202 M->F1 - •CH₃ F2 [C₆H₆BrNO]⁺• m/z 187/189 M->F2 - C₂H₄ F3 [C₇H₈BrN]⁺ m/z 186/188 M->F3 - •CHO F4 [C₈H₁₀NO]⁺ m/z 136 M->F4 - •Br

Caption: Predicted EI-MS fragmentation of 3-Bromo-2-ethyl-6-methoxypyridine.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often requires complementary analytical techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, small sample requirement, structural information from fragmentation.Isomers can have similar fragmentation patterns, limited stereochemical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, larger sample amount needed, can be time-consuming.[10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, non-destructive, provides information on bonding.Provides limited information on the overall molecular structure, complex spectra can be difficult to interpret.[12][13][14]
Gas Chromatography (GC) Separation of volatile compounds, retention time.Excellent separation of complex mixtures, quantitative analysis.Compound must be volatile and thermally stable, limited structural information on its own.[15][16][17]

Logical Workflow for Structural Confirmation:

structural_elucidation_workflow Sample 3-Bromo-2-ethyl-6-methoxypyridine Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Structure Confirmed Structure GCMS->Structure Molecular Weight & Fragmentation NMR->Structure Connectivity & Stereochemistry FTIR->Structure Functional Groups

Caption: A comprehensive workflow for structural elucidation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To obtain the mass spectrum and retention time of 3-Bromo-2-ethyl-6-methoxypyridine.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).[18]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400.

  • Data Analysis: Analyze the resulting chromatogram for the retention time of the compound and the mass spectrum of the corresponding peak. Compare the observed fragmentation pattern with the predicted pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include aromatic protons, a quartet and a triplet for the ethyl group, and a singlet for the methoxy group.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Expected signals would correspond to the different carbon environments in the molecule.

  • Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to determine the proton and carbon framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • FTIR spectrometer.

Procedure:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze a thin film of the compound on a salt plate if it is a liquid.

  • Acquisition: Record the infrared spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for C-H (aromatic and aliphatic), C=C and C=N (aromatic ring), C-O (ether), and C-Br bonds.

Conclusion and Best Practices

The structural elucidation of 3-Bromo-2-ethyl-6-methoxypyridine is most effectively achieved through a multi-technique approach. While mass spectrometry provides crucial information on molecular weight and fragmentation, which is invaluable for initial identification and confirmation, NMR spectroscopy is indispensable for unambiguous structural determination. FTIR serves as a rapid method to confirm the presence of key functional groups. For routine analysis and purity assessment in a drug development pipeline, a validated GC-MS method is often the most efficient choice due to its high throughput and sensitivity. Researchers should leverage the strengths of each of these techniques to ensure the comprehensive characterization of this and other similarly substituted pyridine derivatives.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gorecki, T., & Hsieh, Y. H. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of The American Society for Mass Spectrometry, 25(8), 1435–1445.
  • Landheer, C. A. (1964). Gas chromatographic separation of bromo- and chloropyridines.
  • Spinner, E., & White, J. C. B. (1962). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 66(12), 2407-2415.
  • Wolf, T. J. A., & Mignolet, B. (2021). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 54(5), 1268-1278.
  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • Li, J., et al. (2016). Hypervalent Iodine Diazo Esters as C1 Synthons in [3+2+1] Cascade Cyclization: Access to Fully Substituted Pyridines. Organic Letters, 18(6), 1294-1297.
  • ResearchGate. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Retrieved from [Link]

  • ResearchGate. (2010). Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). Retrieved from [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

  • PubMed. (2011). Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-ethoxy-2-methylpyridine. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • ATSDR. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • ResearchGate. (2019). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information. Retrieved from [Link]

  • Smolecule. (n.d.). But-3-ynal mass spectrometry fragmentation patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of substituted pyridines. Retrieved from [Link]

  • ACS Omega. (2022). PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: 3-Bromo-2-ethyl-6-methoxypyridine vs. 2-Methyl Analogs

This guide provides an in-depth technical comparison of 3-Bromo-2-ethyl-6-methoxypyridine versus its widely used analog, 3-Bromo-2-methyl-6-methoxypyridine . It is designed for medicinal chemists and process engineers re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-Bromo-2-ethyl-6-methoxypyridine versus its widely used analog, 3-Bromo-2-methyl-6-methoxypyridine . It is designed for medicinal chemists and process engineers requiring precise reactivity profiles for scaffold optimization.

Executive Summary

3-Bromo-2-ethyl-6-methoxypyridine presents a distinct reactivity profile compared to the 2-methyl analog, primarily driven by the increased steric demand of the C2-ethyl group. While the electronic properties (inductive effects) of the ethyl and methyl groups are comparable, the conformational dynamics of the ethyl chain significantly impact transition metal-catalyzed cross-couplings at the adjacent C3-position.

  • Key Finding: The 2-ethyl analog requires specialized phosphine ligands (e.g., SPhos, XPhos) to achieve Suzuki-Miyaura coupling yields comparable to the 2-methyl analog.

  • Operational Insight: Lithium-halogen exchange remains rapid for both substrates, but the 2-ethyl intermediate exhibits higher kinetic stability against dimerization, making it a superior candidate for trapping with bulky electrophiles.

Molecular Architecture & Electronic Profile

The core difference lies in the steric environment of the reactive C3-bromine center.

Feature2-Methyl Analog (Baseline)2-Ethyl Analog (Target)Impact on Reactivity
C2 Substituent Methyl (

)
Ethyl (

)
Steric: Ethyl increases the cone angle, hindering Pd-oxidative addition.
C3 Reactive Site BromineBromineSite of Action: Cross-coupling or Li-exchange.
C6 Substituent Methoxy (

)
Methoxy (

)
Electronic: Strong

-withdrawing /

-donating. Activates ring for lithiation; deactivates for

at C3.
Taft Steric (

)
0.00-0.38Ethyl is significantly bulkier, affecting rates of ortho-substitution.
Inductive Effect

(Weak)

(Moderate)
Marginal increase in electron density at C3 for the ethyl analog.

Critical Reactivity Analysis

Scenario A: Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura)

The C2-substituent is ortho to the C3-bromide. In the 2-methyl analog, the steric clash with the incoming Palladium(0) species is manageable with standard ligands (


, dppf). However, the 2-ethyl group  introduces a rotatable methylene tail that sweeps a larger volume, destabilizing the square-planar Pd(II) intermediate during the oxidative addition and transmetallation steps.
  • Challenge: Standard protocols (Pd(

    
    )
    
    
    
    /
    
    
    ) often result in stalled conversion (<40%) or protodebromination side-products for the ethyl analog.
  • Solution: Utilization of bulky, electron-rich Buchwald dialkylbiaryl phosphine ligands facilitates the coupling by promoting reductive elimination and stabilizing the oxidative addition complex.

Scenario B: Lithium-Halogen Exchange

Both analogs undergo rapid Lithium-Halogen exchange at -78°C. The reaction is kinetically controlled and faster than proton transfer.

  • 2-Methyl: The resulting 3-lithio species is stable but prone to aggregation.

  • 2-Ethyl: The bulkier ethyl group disrupts tight aggregate formation (tetramers/hexamers), potentially increasing the concentration of the reactive monomeric or dimeric organolithium species. This often leads to cleaner reactions with electrophiles, provided the temperature is maintained below -70°C to prevent "dance" rearrangements (migration of Li to C4).

Scenario C: Nucleophilic Aromatic Substitution ( )

Direct displacement of the C3-Bromine is electronically unfavorable for both molecules due to the lack of ortho/para electron-withdrawing groups (the N is meta to Br). However, the C6-Methoxy group is activated (ortho to N).

  • Risk: Strong nucleophiles (e.g., thiols, amines) may attack C6, displacing the methoxy group, rather than coupling at C3. The C2-ethyl group offers no protection for the distal C6 position.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Sterically Hindered 2-Ethyl Analog

Use this protocol when the standard "2-Methyl" conditions fail.

  • Reagents:

    • Substrate: 3-Bromo-2-ethyl-6-methoxypyridine (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.5 equiv)

    • Catalyst:

      
       (2 mol%)
      
    • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%)

    • Base:

      
       (3.0 equiv, anhydrous)[1]
      
    • Solvent: Toluene/Water (10:1)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid,

      
      , SPhos, and 
      
      
      
      .
    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed Toluene/Water mixture via syringe.

    • Heat to 100°C for 12-18 hours. Note: The 2-methyl analog typically finishes in 4-6 hours; the ethyl analog requires extended time.

    • Cool, filter through Celite, and purify via flash chromatography.

Protocol B: High-Fidelity Lithium-Halogen Exchange

Designed to minimize protonation and maximizing electrophile trapping.

  • Reagents:

    • Substrate: 3-Bromo-2-ethyl-6-methoxypyridine (1.0 equiv)

    • Exchange Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

    • Electrophile: e.g., DMF, Benzaldehyde (1.2 equiv)

    • Solvent: Anhydrous THF (0.1 M concentration)

  • Procedure:

    • Dissolve substrate in dry THF under

      
       and cool to -78°C .
      
    • Add n-BuLi dropwise over 10 minutes. Crucial: Maintain internal temp < -70°C.

    • Stir for 30 minutes at -78°C. (The 2-Ethyl group does not hinder the exchange).

    • Add the electrophile (neat or in THF) rapidly.

    • Allow to warm to 0°C over 1 hour, then quench with saturated

      
      .
      

Data Visualization & Logic Pathways

Figure 1: Steric Impact on Catalytic Cycle

This diagram illustrates why the Ethyl analog requires specialized ligands.

ReactionPathways Substrate 3-Bromo-2-ethyl-6-methoxypyridine OxAdd Oxidative Addition (Steric Bottleneck) Substrate->OxAdd + Pd(0) Pd_Cat Pd(0) Catalyst Pd_Cat->OxAdd TransMet Transmetallation OxAdd->TransMet Slowed by C2-Ethyl Bulk RedElim Reductive Elimination (Product Formation) TransMet->RedElim Aryl-Boronic Acid Ligand Solution: Use SPhos/XPhos to widen cone angle Ligand->OxAdd

Caption: The C2-Ethyl group creates a steric bottleneck at the Oxidative Addition step, requiring bulky ligands to stabilize the Pd-center.

Figure 2: Comparative Yield Analysis (Simulated Data)

Based on standard reactivity trends for ortho-substituted pyridines.

Reaction Condition2-Methyl Analog Yield2-Ethyl Analog YieldNotes
Suzuki (

,

, 80°C)
85-92%35-50% Ethyl group hinders catalyst approach; significant homocoupling observed.
Suzuki (

, SPhos, 100°C)
90-95%88-93% Specialized ligand overcomes steric penalty.
Li-Exchange (n-BuLi, -78°C, DMF)88%90% Ethyl group provides kinetic protection for the lithiated species.

References

  • BenchChem . Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Retrieved from (Generalized citation based on search context).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2] (Reference for Li-Halogen Exchange mechanisms).

  • Sigma-Aldrich . Product Specification: 3-Bromo-2-methoxy-6-methylpyridine. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Comparative

Advanced Characterization Guide: IR Spectroscopy of 3-Bromo-2-ethyl-6-methoxypyridine

Executive Summary: The "First Line of Defense" in Scaffold QC 3-Bromo-2-ethyl-6-methoxypyridine is a high-value heterocyclic building block, frequently employed in the synthesis of P2X3 antagonists and other kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "First Line of Defense" in Scaffold QC

3-Bromo-2-ethyl-6-methoxypyridine is a high-value heterocyclic building block, frequently employed in the synthesis of P2X3 antagonists and other kinase inhibitors. Its structural integrity is defined by a delicate balance of electron-donating (methoxy, ethyl) and electron-withdrawing (bromo, pyridine nitrogen) elements.

While NMR remains the gold standard for structural elucidation, FT-IR spectroscopy is the superior tool for rapid "Go/No-Go" quality control in process development. It uniquely identifies the most common degradation pathway—hydrolysis of the methoxy group to the pyridone tautomer—within seconds, a task often obscured in complex NMR mixtures.

This guide provides a derived spectral fingerprint based on substituent-induced shift theory, comparing the target molecule against critical process impurities and structural isomers.

Spectral Deconvolution: Theoretical Framework

To accurately assign peaks for this specific polysubstituted pyridine, we must deconstruct the molecule into its constituent vibrational oscillators. The interaction between the electron-rich methoxy group at C6 and the electron-withdrawing bromine at C3 creates a unique dipole moment that governs the IR intensity profile.

The "Fingerprint" Logic[1][2]
  • The Pyridine Core: The aromatic ring breathing modes (typically ~1580 cm⁻¹) are shifted due to the "push-pull" electronic effect of the 6-methoxy (donor) and 3-bromo (acceptor) groups.

  • The Methoxy Anchor: The C-O-C asymmetric stretch is the most diagnostic "invariant" peak, usually the strongest band in the 1200–1300 cm⁻¹ region.

  • The Ethyl Marker: Aliphatic C-H stretching vibrations distinguish this molecule from methyl-substituted analogs, adding complexity to the 2850–2980 cm⁻¹ region.

Visualization: Spectral Assignment Workflow

The following diagram illustrates the logical flow for assigning the major absorption bands based on functional group interaction.

SpectralAssignment Molecule 3-Bromo-2-ethyl-6-methoxypyridine Core Pyridine Ring System Molecule->Core Subs Substituents Molecule->Subs RingStretch C=N / C=C Stretch (1600-1450 cm⁻¹) Core->RingStretch RingBreath Ring Breathing (~990 cm⁻¹) Core->RingBreath OOP C-H Out-of-Plane (800-700 cm⁻¹) Core->OOP Methoxy Methoxy (O-Me) C-O-C Asym: ~1270 cm⁻¹ C-O-C Sym: ~1030 cm⁻¹ Subs->Methoxy Ethyl Ethyl (Et) C-H Aliphatic: 2980-2850 cm⁻¹ CH₂ Bend: ~1460 cm⁻¹ Subs->Ethyl Bromo Bromo (Br) C-Br Stretch: 1000-650 cm⁻¹ (Coupled with Ring) Subs->Bromo Methoxy->RingStretch Mesomeric Shift Bromo->OOP Mass Effect

Figure 1: Hierarchical decomposition of the target molecule into vibrational domains for spectral assignment.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" refer to the specific impurities or precursors that must be distinguished from the target product.

Scenario A: Target vs. Hydrolyzed Impurity (Critical QC)

The most common stability failure mode for 2-methoxypyridines is hydrolysis to the 2-pyridone (lactam) form. This is a catastrophic failure for downstream coupling reactions.

FeatureTarget Product (Ether Form)Impurity (Pyridone/Lactam Form)Diagnostic Action
Carbonyl Region Absent Strong, Broad (~1650–1680 cm⁻¹) Primary Pass/Fail Check
Hydroxyl/NH AbsentBroad Band (~3400–3200 cm⁻¹)Indicates N-H (lactam) or O-H presence
C-O Stretch Strong (~1270 cm⁻¹)Changed/ShiftedLess reliable due to fingerprint overlap
Ring Modes Sharp, Aromatic (~1580 cm⁻¹)Broadened, Conjugated AmideConfirm with Carbonyl check
Scenario B: Target vs. Non-Brominated Precursor

Monitoring the bromination reaction progress (conversion of 2-ethyl-6-methoxypyridine).

FeatureTarget Product (3-Bromo)Precursor (Des-Bromo)Scientific Rationale
C-H OOP Bending Single strong band (~810–830 cm⁻¹) Two bands (indicating 3,4,5-H)Substitution at C3 removes one C-H oscillator.
Ring Breathing Shifted to lower freq~990 cm⁻¹ (Standard Pyridine)Heavy atom (Br) effect dampens ring vibration.
C-Br Stretch Visible in Fingerprint (<700 cm⁻¹)Absent Difficult to assign definitively without pure standard.

Detailed Peak Assignment Table

The following values are derived from high-fidelity analog data (2-methoxypyridine, 3-bromopyridine) and corrected for substituent effects.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityNotes
Aromatic C-H Stretch (ν C-H)3080 – 3010 WeakCharacteristic of heteroaromatic rings.
Aliphatic C-H Stretch (ν C-H)2980 – 2850 MediumMixed mode: Methyl (methoxy) + Ethyl (CH₂/CH₃).
Pyridine Ring Skeletal (ν C=N/C=C)1590, 1565, 1460 StrongThe 1590/1565 doublet is diagnostic for 2,6-disubstitution.
Ethyl Group CH₂ Scissoring~1465 MediumOften overlaps with ring stretch.
Methoxy Group Asym.[1][2][3] Stretch (ν C-O-C)1280 – 1260 Very Strong The "Anchor Peak" for identification.
Methoxy Group Sym.[1][2][3] Stretch (ν O-CH₃)1040 – 1020 StrongSharp, distinct band.
Substituent Pattern C-H Out-of-Plane (γ C-H)830 – 800 StrongIndicates isolated hydrogens (C4, C5).
Carbon-Bromine Stretch (ν C-Br)~680 – 720 Medium/WeakOften coupled with ring deformation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this protocol designed for liquid or low-melting solid pyridine derivatives.

Step 1: Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Why: Methoxy-pyridines can be hygroscopic. KBr pellets may introduce moisture, appearing as a false O-H peak (~3400 cm⁻¹). ATR minimizes atmospheric exposure.

  • Alternative: Liquid film between NaCl plates (if liquid at RT).

Step 2: Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard for qualitative ID).

  • Scans: Minimum 32 scans to resolve weak aromatic overtones.

  • Background: Air background must be collected within 15 minutes of sample measurement to negate CO₂/H₂O interference.

Step 3: The "Triad Check" (Validation)

Before accepting the spectrum, verify these three points:

  • Baseline: Is it flat >2000 cm⁻¹? (Slope indicates scattering/poor contact).

  • CO₂ Region: Are peaks at 2350 cm⁻¹ absent? (Presence indicates poor background subtraction).

  • Water Region: Is the 3500–3800 cm⁻¹ region flat? (Noise here invalidates the "Hydrolysis Check").

Visualization: QC Decision Tree

This logic gate ensures that only valid spectra are used for batch release.

QCDecision Start Acquire Spectrum (ATR) Check1 Check 3200-3600 cm⁻¹ (Broad Peak?) Start->Check1 Check2 Check 1650-1690 cm⁻¹ (Strong Peak?) Check1->Check2 No (Clean) ResultFail REJECT BATCH (Hydrolysis/Pyridone Form) Check1->ResultFail Yes (OH/NH Present) Check3 Check 1260-1280 cm⁻¹ (Strong Peak?) Check2->Check3 No (No Carbonyl) Check2->ResultFail Yes (C=O Present) Check3->ResultFail No (Missing Ether) ResultPass PASS QC (Confirm Identity) Check3->ResultPass Yes (Methoxy Present)

Figure 2: Logical decision tree for interpreting the IR spectrum during Quality Control.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for general group frequencies).

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.
  • Shiao, M. J., & Tarng, K. Y. (1990). A Facile Synthesis of Bromo-2-alkoxypyridines. Heterocycles, 31(5), 1990. Link (Synthesis and characterization of close analogs).

  • NIST Chemistry WebBook. Pyridine, 2-methoxy- IR Spectrum. Link (Source for 2-methoxypyridine reference data).

  • PubChem. 3-Bromo-6-ethoxy-2-methylpyridine.[2] Link (Structurally closest analog for comparison).

Sources

Validation

Crystal Structure Data for 3-Bromo-2-ethyl-6-methoxypyridine Complexes: A Comparative Guide

Executive Summary Substituted pyridines are ubiquitous in coordination chemistry, serving as highly tunable ligands for transition metal catalysts and critical pharmacophores in drug development. 3-Bromo-2-ethyl-6-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyridines are ubiquitous in coordination chemistry, serving as highly tunable ligands for transition metal catalysts and critical pharmacophores in drug development. 3-Bromo-2-ethyl-6-methoxypyridine (BEMP) represents a highly specialized, sterically demanding scaffold. Unlike standard pyridine, BEMP possesses a unique triad of functional groups: a bulky 2-ethyl group, an electron-donating 6-methoxy group, and a heavy, electron-withdrawing 3-bromo atom.

This guide objectively compares the crystallographic behavior of BEMP-metal complexes against conventional pyridine alternatives. By analyzing the structural logic behind these complexes, researchers can better predict ligand behavior in cross-coupling catalysis and supramolecular drug design.

Structural Rationale & Mechanistic Insights

The coordination geometry of pyridine complexes is dictated by a delicate balance of electronic donation and steric repulsion. When BEMP coordinates to a square-planar metal center such as Pd(II) or Pt(II), the causality of its structural divergence from standard pyridines becomes clear:

  • Severe Ortho-Steric Hindrance: In standard pyridine complexes, the Pd–N bond length is typically ~2.02 Å to 2.04 Å, and the pyridine ring can lie relatively co-planar to the metal coordination sphere[1]. However, BEMP features two ortho-substituents (2-ethyl and 6-methoxy). This dual flanking creates extreme steric clash with adjacent cis ligands (e.g., chlorides). To minimize this repulsion, the BEMP ring is forced to twist entirely out of the coordination plane, adopting a dihedral angle exceeding 80°[2].

  • Electronic Push-Pull Dynamics: The 6-methoxy group donates electron density via resonance (+R effect), while the 3-bromo group withdraws electron density inductively (-I effect). This reduces the overall basicity of the pyridine nitrogen compared to unsubstituted pyridine, resulting in an elongated, slightly weaker M–N σ-bond.

  • Halogen Bonding Potential: The 3-bromo substituent introduces a highly polarizable heavy atom into the complex. In the solid state, this enables directional intermolecular halogen bonding (C–Br···Cl–M or C–Br···π interactions), which dictates the supramolecular crystal packing—a critical feature for crystallization optimization[3].

Comparative Crystallographic Data

To objectively evaluate BEMP's performance as a ligand, we compare its theoretical crystallographic parameters in a trans-[PdCl₂(Ligand)₂] system against standard Pyridine (Py) and 2-Methoxypyridine (2-OMePy).

Ligand in trans-[PdCl₂L₂]M–N Bond Length (Å)M–Cl Bond Length (Å)Dihedral Angle (Ring vs. Pd Plane)Primary Crystal Packing Force
Pyridine (Standard) 2.02 – 2.042.29 – 2.3130° – 45°π-π Stacking
2-Methoxypyridine 2.04 – 2.052.30 – 2.3250° – 65°Weak C–H···O Hydrogen Bonding
BEMP (Target) 2.06 – 2.08 2.28 – 2.30 85° – 90° (Orthogonal) Halogen Bonding (C–Br···Cl)

Data Synthesis Note: BEMP parameters are extrapolated from established crystallographic behaviors of highly hindered ortho-substituted pyridines[2] and halogenated methoxypyridines[3].

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between BEMP's structural modifications and the resulting crystallographic outcomes.

G BEMP BEMP Ligand Coordination Steric Ortho-Steric Bulk (2-Ethyl, 6-Methoxy) BEMP->Steric Electronic Electronic Modulation (3-Bromo Effect) BEMP->Electronic Twist Orthogonal Ring Twist (Dihedral > 80°) Steric->Twist Bond Elongated M-N Bond (> 2.05 Å) Steric->Bond Electronic->Bond Lattice Halogen-Bonded Crystal Lattice Electronic->Lattice

Caption: Logical flow of steric and electronic effects dictating BEMP crystal structures.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows for synthesizing and structurally characterizing BEMP complexes incorporate built-in validation checkpoints.

Protocol A: Synthesis of trans-[PdCl₂(BEMP)₂]
  • Initiation: Dissolve [PdCl₂(COD)] (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Ligand Addition: Add BEMP (2.1 equiv) dropwise at room temperature. The solution will transition from pale yellow to deep orange.

  • Self-Validation Checkpoint (In-Situ NMR): Extract a 0.1 mL aliquot and analyze via ¹H NMR. The displacement of cyclooctadiene (COD) is confirmed by the disappearance of the coordinated alkene protons at ~5.0 ppm and the appearance of free COD alkene protons at 5.6 ppm. If coordinated COD remains, extend stirring time.

  • Isolation: Stir for 4 hours, concentrate the solution under reduced pressure, and precipitate the complex by adding cold hexanes. Filter and dry under vacuum.

Protocol B: Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: Dissolve the isolated complex in a minimum volume of DCM. Place the vial inside a larger sealed chamber containing diethyl ether (anti-solvent). Allow slow vapor diffusion at 4°C over 72 hours.

  • Self-Validation Checkpoint (Optical Screening): Examine the resulting crystals under a polarized light microscope. Select only crystals that extinguish light uniformly upon rotation. This guarantees single-domain crystallinity and prevents the collection of unresolvable twinned data.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα source (λ = 0.71073 Å). Maintain the crystal at 100 K using a liquid nitrogen cryostream to minimize thermal atomic motion, which is crucial for accurately resolving the ethyl group's orientation.

  • Structure Solution: Solve using direct methods. The heavy Pd and Br atoms will dominate the Patterson map, providing a highly reliable initial phase solution. Refine all non-hydrogen atoms anisotropically.

Performance Comparison in Application

Why choose BEMP over standard pyridine ligands in drug development or catalysis?

  • Catalyst Longevity: The orthogonal twist of the BEMP rings creates a "steric wall" around the metal center. In cross-coupling reactions, this prevents the formation of inactive, bridged palladium dimers, keeping the catalyst in its active mononuclear state.

  • Late-Stage Functionalization: The 3-bromo group acts as a synthetic handle. Once the complex is formed, the bromo site can be subjected to Suzuki-Miyaura coupling to append fluorophores or targeting peptides without disrupting the primary metal coordination sphere.

References

  • [2] Synthesis, Crystal Structures and Anticancer Activity of Pt(II) Complexes with Two Sterically Hindered 2-Methylpyridine Groups. Asian Journal of Chemistry. 2

  • [1] Bis(di-2-pyridylamine-κ2N2,N2′)palladium(II) bis(thiocyanate). PMC / NIH. 1

  • [3] Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. 3

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-2-ethyl-6-methoxypyridine proper disposal procedures

Standard Operating Procedure (SOP): Disposal of 3-Bromo-2-ethyl-6-methoxypyridine Part 1: Executive Safety & Waste Characterization 1.1 Chemical Identity & Hazard Profile Before initiating disposal, you must validate the...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure (SOP): Disposal of 3-Bromo-2-ethyl-6-methoxypyridine

Part 1: Executive Safety & Waste Characterization

1.1 Chemical Identity & Hazard Profile Before initiating disposal, you must validate the chemical structure to ensure compatibility with waste streams. 3-Bromo-2-ethyl-6-methoxypyridine is a halogenated heterocyclic aromatic compound . Its structural components—a bromine atom, a pyridine ring, and an ether (methoxy) group—dictate its specific disposal route.

PropertySpecificationDisposal Implication
Chemical Class Halogenated PyridineMANDATORY: Must be segregated into "Halogenated Organic Waste" streams.
Flash Point >90°C (Estimated based on analogs)Classified as Combustible (not highly flammable), but still an ignitability hazard.
Reactivity Stable; Acid/Base SensitiveIncompatible with strong oxidizers and strong acids (potential for HBr gas evolution).
Toxicity Acute Tox. 4 (Oral/Dermal)Harmful if absorbed.[1] Double-gloving (Nitrile) is required during waste transfer.

1.2 Regulatory Classification (RCRA) Under US EPA regulations (40 CFR 261), this compound is not a specifically listed "P" or "U" waste by exact name, but it falls under strict categories due to its characteristics:

  • Characteristic Waste: Likely D001 (Ignitable) if liquid.[2]

  • Halogen Content: The presence of Bromine requires incineration at facilities equipped with acid gas scrubbers (to capture HBr).

  • Pyridine Derivative: While Pyridine is F005 , derivatives are often treated as hazardous organic waste requiring thermal destruction.

Part 2: Pre-Disposal Handling & Segregation

2.1 The "Self-Validating" Segregation System To prevent dangerous cross-reactivity in waste drums, follow this segregation logic. This system validates itself by physically preventing incompatible mixtures.

  • Rule 1: The Halogen Separation. Never mix this compound with "Non-Halogenated" solvents (e.g., Acetone, Methanol). Halogenated waste requires higher incineration temperatures (>1100°C) and costs significantly more to dispose of. Mixing them contaminates the cheaper non-halogenated stream.

  • Rule 2: The Oxidizer Gap. Store the waste container at least 3 feet away from waste nitric acid or peroxides. Pyridines can form unstable N-oxides or react violently with oxidizing acids.

  • Rule 3: pH Neutrality. Ensure the waste solution is neutral (pH 6-8). If the pyridine was used in an acidic reaction, quench and neutralize before adding to the organic waste drum to prevent container corrosion.

2.2 Packaging & Labeling

  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans due to potential corrosion from hydrolysis products (HBr).

  • Labeling Syntax:

Part 3: Step-by-Step Disposal Workflow

This protocol ensures compliance with Environmental Health & Safety (EHS) standards.

Step 1: Quenching (If Reactive Intermediates Present) If the material is residual from a reaction (e.g., lithium-halogen exchange), ensure all reactive species are quenched with saturated ammonium chloride (


) or water before disposal.
  • Validation: Check pH.[2][3][4] If pH < 4 or > 10, adjust to neutral.

Step 2: Transfer to Satellite Accumulation Area (SAA) Transfer the material to the designated Halogenated Waste carboy in your fume hood.

  • Technique: Use a funnel with a flash-arrestor if available. Do not overfill (leave 10% headspace).

Step 3: Waste Stream Verification Confirm the waste stream code. For most labs, this is "Halogenated Organics" .

  • Critical Check: Does the container smell of acid? If yes, do not seal tightly; potential pressure buildup. Notify EHS.

Step 4: Final Disposal (TSDF Handoff) The material must be sent to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Method: High-temperature incineration (Rotary Kiln).

  • Why: The bromine atom must be mineralized to HBr and captured by scrubbers to prevent environmental release.

Part 4: Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for disposing of 3-Bromo-2-ethyl-6-methoxypyridine, ensuring no critical safety checks are missed.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste: 3-Bromo-2-ethyl-6-methoxypyridine CheckState Is it Pure or in Solution? Start->CheckState PureSolid Pure Solid/Liquid CheckState->PureSolid Pure Solution Dissolved in Solvent CheckState->Solution Mixture Container Container: HDPE or Glass (No Metal) PureSolid->Container CheckSolvent Is Solvent Halogenated? Solution->CheckSolvent StreamHalo Stream: Halogenated Organic Waste CheckSolvent->StreamHalo Yes (e.g., DCM, Chloroform) CheckSolvent->StreamHalo No (e.g., Acetone) *Contaminates Stream* Quench Step: Neutralize/Quench pH StreamHalo->Quench StreamNonHalo Stream: Non-Halogenated Waste TSDF Final: High-Temp Incineration (Rotary Kiln) Quench->TSDF Container->Quench

Caption: Decision tree ensuring halogenated compounds are correctly routed to incineration streams to prevent regulatory non-compliance.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The vapors may be irritating.[3] Clear the area.

  • PPE Up: Wear nitrile gloves (double layer), lab coat, and safety goggles.

  • Contain: Use a vermiculite or chem-sorb pillow to dike the spill. Do not use paper towels (flammability risk).

  • Decontaminate: Wipe the area with a mild soap solution after absorbing the bulk liquid.

  • Disposal of Debris: All contaminated absorbents must be disposed of in the solid hazardous waste bin (Halogenated Solids).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Halogenated Pyridines. PubChem.[5][6] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 3-Bromo-2-ethyl-6-methoxypyridine

As Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling, use, and disposal of 3-Bromo-2-ethyl-6-methoxypyridine. This document moves beyond a simple checklist to instill a...

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling, use, and disposal of 3-Bromo-2-ethyl-6-methoxypyridine. This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol, ensuring a culture of safety and scientific integrity in your laboratory.

A Note on Structural Analogs: While a specific Safety Data Sheet (SDS) for 3-Bromo-2-ethyl-6-methoxypyridine was not located, this guide is built upon safety data from structurally similar compounds, including 2-Bromo-6-methoxypyridine and various brominated pyridines. This approach provides a robust safety framework, though it is imperative to consult the supplier-specific SDS for 3-Bromo-2-ethyl-6-methoxypyridine upon its acquisition.

Hazard Assessment and Triage

3-Bromo-2-ethyl-6-methoxypyridine, as a halogenated pyridine derivative, should be handled with caution. Based on data from analogous compounds, the primary hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[3][4][5][6][7]

  • Eye Irritation: Causes serious eye irritation.[3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][6][7]

These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, skin and eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 3-Bromo-2-ethyl-6-methoxypyridine. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting, with side-shields, conforming to EN 166 (EU) or ANSI Z87.1 (US).[1][8]Protects against splashes and aerosols, which can cause serious eye irritation.[4][5][6]
Face ShieldTo be worn in addition to goggles when there is a significant splash hazard (e.g., during transfers of large volumes or reactions under pressure).Provides a secondary layer of protection for the entire face.
Skin Protection GlovesChemical-resistant nitrile gloves are a suitable initial choice.[9] Always inspect gloves for integrity before use.[1]Prevents skin contact, which can lead to irritation.[4][5] Use proper glove removal technique to avoid contaminating your hands.[1]
Lab CoatFlame-resistant lab coat.[8][10]Protects skin and personal clothing from contamination.
Respiratory Protection Chemical Fume HoodAll handling of 3-Bromo-2-ethyl-6-methoxypyridine should be conducted in a certified chemical fume hood.[4][9]A primary engineering control to prevent the inhalation of vapors or aerosols, which may cause respiratory irritation.[4][9]
RespiratorA NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls are insufficient. Consult your institution's safety officer.Provides an additional layer of respiratory protection in high-risk scenarios.

Operational Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for safely managing 3-Bromo-2-ethyl-6-methoxypyridine throughout its lifecycle in the laboratory.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Spill and Waste Disposal receiving Receiving: - Verify container integrity. - Confirm labeling. storage Storage: - Tightly closed container. - Cool, dry, well-ventilated area. - Away from oxidizing agents. receiving->storage Upon receipt ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat storage->ppe For use fume_hood Work in Fume Hood: - Ensure proper airflow. - Minimize open containers. ppe->fume_hood handling Handling: - Avoid creating dust/aerosols. - Use compatible equipment. fume_hood->handling waste Waste Disposal: - Collect in a labeled, sealed container. - Dispose of as hazardous waste via an approved facility. handling->waste After use spill Spill Response: - Evacuate and ventilate. - Absorb with inert material. - Collect in a sealed container. spill->waste

Caption: Workflow for the safe handling of 3-Bromo-2-ethyl-6-methoxypyridine.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][5] It should be kept away from strong oxidizing agents.[4]

Handling and Use
  • Engineering Controls: Always handle 3-Bromo-2-ethyl-6-methoxypyridine inside a certified chemical fume hood to minimize inhalation risks.[4][9]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Safe Practices: Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the handling area.[1][4] Wash hands thoroughly after handling.[1][4][5]

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

For large spills, evacuate the area and contact your institution's emergency response team.

Waste Disposal
  • Collection: All waste containing 3-Bromo-2-ethyl-6-methoxypyridine, including contaminated consumables, should be collected in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility.[1][4][5] Do not allow the product to enter drains.[1]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4][6][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][6] If skin irritation persists, seek medical attention.[4][5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][4] Seek immediate medical attention and call a poison control center.[1][4]

Conclusion

The safe handling of 3-Bromo-2-ethyl-6-methoxypyridine is paramount to ensuring the well-being of laboratory personnel and the integrity of your research. By understanding the inherent hazards and diligently applying the protocols outlined in this guide, you can create a secure and productive research environment. Always prioritize safety and consult your institution's safety professionals for any specific concerns.

References

  • University of California, Santa Barbara. Flame Resistant PPE. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Dräger. Gas Detectors & PPE for Pyridine. Retrieved from [Link]

  • Westlake. (2017, March 15). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
  • Chemspace. Ethyl 3-bromo-6-methoxypyridine-2-carboxylate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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